molecular formula C14H18N4O4 B125599 4-Hydroxy Trimethoprim CAS No. 112678-48-5

4-Hydroxy Trimethoprim

Cat. No.: B125599
CAS No.: 112678-48-5
M. Wt: 306.32 g/mol
InChI Key: FYJKTYLNKCUCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Trimethoprim is a key metabolite of the antibacterial agent Trimethoprim . The metabolism of Trimethoprim occurs primarily in the liver, involving oxidative processes that produce several hydroxy derivatives, including this compound . This compound is of significant value in pharmaceutical and analytical research, where it is employed as a reference standard in quality control (QC) and quality assurance (QA) processes . Its primary application is to ensure the purity and safety of Trimethoprim and its related formulations during commercial production. Furthermore, this compound is utilized in metabolic and pharmacokinetic studies to understand the disposition and biotransformation pathways of the parent drug . It also serves a critical role in the process of Abbreviated New Drug Application (ANDA) filings to regulatory bodies like the FDA, as well as in toxicity studies of drug formulations . The study of this metabolite provides researchers with essential insights into the fate of Trimethoprim within biological systems.

Properties

IUPAC Name

2,4-diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJKTYLNKCUCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

metabolic pathway of 4-Hydroxy Trimethoprim formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathway of 4-Hydroxy Trimethoprim Formation

Abstract

Trimethoprim (TMP), a potent inhibitor of dihydrofolate reductase, is a cornerstone of antibacterial therapy, often used in combination with sulfamethoxazole.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate, which is predominantly governed by hepatic Phase I and Phase II reactions.[3] A key metabolic transformation is the hydroxylation of the methylene bridge connecting the pyrimidine and trimethoxybenzyl rings, forming α-hydroxy-trimethoprim (Cα-OH-TMP), a metabolite often referred to functionally as this compound. This guide provides a detailed exploration of this specific metabolic pathway, elucidating the enzymatic machinery involved, presenting robust experimental workflows for its characterization, and discussing its broader pharmacokinetic and toxicological significance for researchers and drug development professionals.

Introduction to Trimethoprim Metabolism

The biotransformation of Trimethoprim is a complex process involving multiple enzymatic pathways, primarily occurring in the liver.[3] These pathways are crucial as they dictate the drug's clearance rate, potential for drug-drug interactions (DDIs), and in some cases, the formation of reactive intermediates that may contribute to idiosyncratic adverse drug reactions (IADRs).[3][4] The primary metabolic routes for Trimethoprim include:

  • O-Demethylation: Removal of methyl groups from the trimethoxybenzyl ring, leading to 3'- and 4'-desmethyl-TMP.[5][6]

  • N-Oxidation: Oxidation of the nitrogen atoms on the pyrimidine ring, forming 1-N-oxide and 3-N-oxide metabolites.[5]

  • α-Hydroxylation: The focus of this guide, which involves the introduction of a hydroxyl group onto the benzylic carbon (the methylene bridge).[5][7]

Phase I metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion.[3] This guide will dissect the α-hydroxylation pathway, providing the scientific foundation and practical methodologies for its investigation.

The α-Hydroxylation Pathway: Core Mechanism and Enzymology

The formation of α-hydroxy-trimethoprim is a classic example of a xenobiotic hydroxylation reaction mediated by the Cytochrome P450 (CYP) superfamily of monooxygenases.

The Primary Catalyst: Cytochrome P450 3A4 (CYP3A4)

In vitro studies utilizing human liver microsomes (HLMs) and a panel of recombinant CYP enzymes have definitively identified CYP3A4 as the principal enzyme responsible for catalyzing the α-hydroxylation of Trimethoprim.[5] While other CYPs, such as CYP2C9, contribute significantly to overall TMP metabolism (particularly O-demethylation), the formation of the benzylic alcohol metabolite (Cα-OH-TMP) is predominantly a CYP3A4-mediated process.[5][6][8]

The reaction involves the insertion of one atom of molecular oxygen into the C-H bond of the methylene bridge, with the other oxygen atom being reduced to water. This process is dependent on the cofactor NADPH, which provides the necessary reducing equivalents via NADPH-cytochrome P450 reductase.

Visualizing the Metabolic Transformation

The conversion of Trimethoprim to its α-hydroxy metabolite is a critical step in its biotransformation cascade.

Trimethoprim_Metabolism cluster_cyps Hepatic Microsomes TMP Trimethoprim OH_TMP α-Hydroxy-Trimethoprim (Cα-OH-TMP) TMP->OH_TMP α-Hydroxylation NADPH, O₂ CYP3A4 CYP3A4 CYP3A4->TMP

Caption: CYP3A4-mediated α-hydroxylation of Trimethoprim.

Experimental Workflows for Pathway Characterization

A multi-faceted approach is required to accurately characterize the formation of α-hydroxy-trimethoprim. The causality behind this workflow is to first identify the metabolic "hotspot" in a complex biological system (HLMs), then to pinpoint the specific enzymatic "tool" responsible (recombinant CYPs), and finally to confirm this identification using chemical "probes" (selective inhibitors).

Protocol 1: Enzyme Identification using In Vitro Systems

This protocol serves to identify the specific CYP isoform(s) responsible for the target metabolic reaction.

Step-by-Step Methodology:

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing:

    • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

    • Enzyme Source: Human Liver Microsomes (HLMs, final concentration ~0.5 mg/mL) OR specific recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9, etc., at ~25 pmol/mL).

    • Substrate: Trimethoprim (dissolved in a suitable solvent like methanol; final concentration typically ranges from 1-100 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the reaction by adding the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The use of a regenerating system ensures a constant supply of NADPH, maintaining linear reaction kinetics.

  • Incubation: Incubate at 37°C with shaking for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification. This step simultaneously precipitates proteins and extracts the analyte and metabolite.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Self-Validation and Controls:

  • Negative Controls: Run parallel incubations without the NADPH-regenerating system to confirm that metabolite formation is NADPH-dependent and thus enzymatic.

  • Positive Controls: Use a known substrate for the enzyme source (e.g., midazolam for CYP3A4 in HLMs) to confirm enzymatic activity.

  • Chemical Inhibition (Trustworthiness Pillar): In the HLM incubations, co-incubate Trimethoprim with known selective inhibitors for major CYPs. This validates the findings from recombinant enzymes.

InhibitorTarget CYPTypical Concentration
Ketoconazole CYP3A4 1 µM
SulfaphenazoleCYP2C910 µM
QuinidineCYP2D61 µM
α-NaphthoflavoneCYP1A210 µM

A significant reduction in α-hydroxy-trimethoprim formation in the presence of ketoconazole strongly confirms the role of CYP3A4.[5]

Visualization of the Enzyme Identification Workflow

Experimental_Workflow cluster_prep Step 1: In Vitro Incubation cluster_analysis Step 2: Analysis cluster_results Step 3: Data Interpretation HLM Human Liver Microsomes (HLM) TMP Add Trimethoprim + NADPH System HLM->TMP rCYP Recombinant CYP Isoforms rCYP->TMP Inhibitors Add Selective Inhibitors (to HLM) TMP->Inhibitors Quench Quench Reaction (Acetonitrile) TMP->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS ID Identify Metabolite (α-OH-TMP) LCMS->ID Quant Quantify Formation Rate LCMS->Quant Compare Compare rates across CYPs and with/without inhibitors Quant->Compare

Caption: Workflow for identifying enzymes in drug metabolism.

Protocol 2: Metabolite Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites.[3][9]

Step-by-Step Methodology:

  • Chromatographic Separation: Inject the processed sample supernatant from Protocol 1 onto a reverse-phase HPLC column (e.g., a C18 column).

  • Mobile Phase Gradient: Use a gradient of mobile phases (e.g., Water with 0.1% formic acid as Phase A and Acetonitrile with 0.1% formic acid as Phase B) to separate Trimethoprim from its metabolites based on polarity.

  • Mass Spectrometric Detection: The column eluent is directed into the mass spectrometer source, typically using electrospray ionization (ESI) in positive mode.

  • MRM Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves:

    • Q1 (First Quadrupole): Isolates the precursor ion (the protonated molecular ion, [M+H]+) of the target analyte (e.g., α-hydroxy-trimethoprim).

    • Q2 (Collision Cell): Fragments the precursor ion by collision-induced dissociation.

    • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion).

  • Quantification: The intensity of the specific precursor-to-product ion transition is measured over time. The area under the resulting chromatographic peak is proportional to the concentration of the metabolite in the sample. A standard curve prepared with a synthetic standard of α-hydroxy-trimethoprim is used for absolute quantification.

Scientific Significance and Implications

Understanding the α-hydroxylation of Trimethoprim is not merely an academic exercise; it has profound implications for drug development and clinical practice.

  • Drug-Drug Interactions (DDIs): As CYP3A4 is the most abundant and promiscuous drug-metabolizing enzyme in the human liver, its involvement in Trimethoprim metabolism creates a high potential for DDIs.[10] Co-administration of Trimethoprim with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can impair its clearance, potentially leading to elevated plasma concentrations and increased risk of toxicity. Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin) can accelerate its clearance, potentially reducing therapeutic efficacy.[10]

  • Idiosyncratic Adverse Drug Reactions (IADRs): Phase I metabolism can sometimes lead to the formation of reactive metabolites. While α-hydroxy-trimethoprim itself is not considered highly reactive, further oxidation or the formation of other metabolites like quinone methides can lead to intermediates that covalently bind to cellular proteins.[6] This protein haptenization is a leading hypothesis for the initiation of immune-mediated IADRs, such as skin rashes, which are associated with Trimethoprim therapy.[3][4] Characterizing the primary metabolic pathways is the first step toward understanding and predicting such toxicities.

  • Pharmacogenetics: The activity of CYP enzymes can vary significantly between individuals due to genetic polymorphisms. While CYP3A4 is less prone to functionally significant polymorphisms compared to enzymes like CYP2C9 or CYP2D6, variations in its expression can still influence Trimethoprim disposition and contribute to inter-individual variability in drug response.[11][12]

Conclusion

The formation of 4-Hydroxy (α-hydroxy) Trimethoprim is a key metabolic pathway predominantly catalyzed by CYP3A4. Its characterization is essential for a comprehensive understanding of Trimethoprim's pharmacokinetics and safety profile. The experimental workflows detailed in this guide, which combine in vitro incubations using human-derived subcellular fractions with selective inhibitors and advanced LC-MS/MS analysis, represent a robust and scientifically validated approach for investigating this and other drug metabolism pathways. For researchers and drug development professionals, a thorough grasp of these principles and methods is indispensable for predicting drug-drug interactions, assessing potential bioactivation liabilities, and ultimately ensuring the safe and effective use of therapeutic agents.

References

  • Lee, C. R., Lee, J. H., & Kim, S. H. (2021). Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan. PubMed. [Link]

  • Goldman, J. L., Gijsen, M., Vu, H., & Leeder, J. S. (2015). In Vitro Hepatic Oxidative Biotransformation of Trimethoprim. Drug Metabolism and Disposition, 43(9), 1373–1381. [Link]

  • Abduljalil, K., Jamei, M., & Rostami-Hodjegan, A. (2018). Physiologically Based Pharmacokinetic Modeling for Trimethoprim (TMP) and Sulfamethoxazole (SMP) in Children. CPT: Pharmacometrics & Systems Pharmacology, 7(10), 656–665. [Link]

  • Goldman, J. L., Gijsen, M., Vu, H., & Leeder, J. S. (2015). In Vitro Hepatic Oxidative Biotransformation of Trimethoprim. National Institutes of Health. [Link]

  • Gijsen, M. F., Kjellstrand, V., & Leeder, J. S. (2021). Metabolism Profiles of Trimethoprim in Idiosyncratic Adverse Drug Reaction-Affected Tissues. Chemical Research in Toxicology, 34(1), 223–233. [Link]

  • Hanke, N., Türk, D., & Selzer, D. (2020). A Physiologically-Based Pharmacokinetic Model of Trimethoprim for MATE1, OCT1, OCT2, and CYP2C8 Drug–Drug–Gene Interaction Predictions. Pharmaceutics, 12(11), 1073. [Link]

  • Wen, X., Wang, J. S., & Backman, J. T. (2002). Trimethoprim and Sulfamethoxazole are Selective Inhibitors of CYP2C8 and CYP2C9, Respectively. ResearchGate. [Link]

  • Kalliokoski, A., & Niemi, M. (2009). The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects. British Journal of Clinical Pharmacology, 68(6), 917–926. [Link]

  • Wikipedia contributors. (2024). Pseudomonas aeruginosa. Wikipedia. [Link]

  • Wen, X., Wang, J. S., & Backman, J. T. (2002). Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively. Drug Metabolism and Disposition, 30(6), 631–635. [Link]

  • Wikipedia contributors. (2024). Stevens–Johnson syndrome. Wikipedia. [Link]

  • Unutmaz, T., & Yilmaz, M. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS. ResearchGate. [Link]

  • Reeves, D. S., & Wilkinson, P. J. (1979). The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues. Infection, 7(Suppl 4), S330–S341. [Link]

  • Al-Hussain, L. A., & Al-Muttari, M. G. (2020). Determination of trimethoprim by various analytical techniques- A- review. International Journal of Research in Engineering and Innovation. [Link]

  • Hengstmann, J. H. (1981). Pharmacokinetics of Trimethoprim and Tetroxoprim. Karger Publishers. [Link]

  • Bollenbach, T. (2018). Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole. PLOS Biology, 16(3), e2004733. [Link]

  • Ilies, M. A., & Supuran, C. T. (2011). Sulfa and trimethoprim-like drugs – antimetabolites acting as carbonic anhydrase, dihydropteroate synthase and dihydrofolate reductase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 455–480. [Link]

  • Gonzalez, D., & Leeder, J. S. (2015). Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children. Antimicrobial Agents and Chemotherapy, 59(9), 5536–5544. [Link]

  • Patel, R. B., & Patel, M. R. (2022). Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formulation. ScienceScholar. [Link]

  • Gijsen, M. F. (2019). Characterization of Trimethoprim Metabolism and Metabolite Reactivity in Human Liver, Lung, and Skin. Children's Mercy Kansas City Scholarly Works. [Link]

  • Liu, Z., & Chen, D. (2012). Characterization of in vitro metabolites of trimethoprim and diaveridine in pig liver microsomes by liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry. Journal of Mass Spectrometry, 47(3), 329–338. [Link]

  • Oreate AI. (2024). Understanding the Pharmacokinetics of Sulfamethoxazole and Trimethoprim. Oreate AI. [Link]

  • Vu, H. N., & Leeder, J. S. (2015). Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. Bioanalysis, 7(18), 2363–2376. [Link]

  • Reeve, S. M., & Anderson, A. C. (2019). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. bioRxiv. [Link]

  • Myre, S. A., & Myhre, K. (1985). Steady state pharmacokinetics of trimethoprim 300 mg once daily in healthy volunteers assessed by two independent methods. Journal of Antimicrobial Chemotherapy, 15(5), 607–614. [Link]

  • Wujec, M., & Paneth, P. (2018). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 23(10), 2548. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trimethoprim Hydrochloride?. Patsnap Synapse. [Link]

  • Utami, P., & Nugrahani, I. (2017). Formation and Characterization of Sulfamethoxazole-Trimethoprim Cocrystal by Milling Process. Journal of Applied Pharmaceutical Science, 7(12), 162-167. [Link]

  • van der Aart, A., & Touw, D. J. (2023). Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion. Metabolites, 13(7), 833. [Link]

Sources

Pharmacological and Toxicological Profile of 4-Hydroxy Trimethoprim

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 4-Hydroxy Trimethoprim (4-OH-TMP) , the primary pharmacologically active metabolite of the antibiotic Trimethoprim.[1]

An In-Depth Technical Guide for Drug Development Scientists[1]

Part 1: Executive Technical Summary[1]

This compound (also known as 4-Desmethyltrimethoprim ) is a Phase I oxidative metabolite of Trimethoprim (TMP) formed via O-demethylation at the 4-position of the trimethoxybenzyl ring. Unlike many metabolic products that undergo deactivation, 4-OH-TMP retains significant antimicrobial potency, contributing to the parent drug's therapeutic window.[1]

For researchers and toxicologists, this molecule represents a critical checkpoint in TMP pharmacokinetics: it is a functional phenol capable of Phase II conjugation (glucuronidation) or further oxidation to potentially reactive quinone species, though the latter pathway is less dominant than in sulfonamide metabolism.

Key Characteristics:

  • Chemical Identity: 2,4-diamino-5-(3,5-dimethoxy-4-hydroxybenzyl)pyrimidine.[1]

  • Primary Activity: Competitive inhibitor of bacterial Dihydrofolate Reductase (DHFR).[1]

  • Metabolic Fate: Predominantly cleared via O-glucuronidation (Phase II).[1]

  • Toxicological Flag: Potential precursor for quinone methide formation (theoretical idiosyncratic risk), though significantly lower than sulfamethoxazole hydroxylamine metabolites.[1]

Part 2: Chemical and Physical Profile[1]

Understanding the physicochemical shift from TMP to 4-OH-TMP is vital for assay development and solubility profiling.[1]

PropertyTrimethoprim (Parent)This compound (Metabolite)Impact on Handling/Analysis
Molecular Formula C₁₄H₁₈N₄O₃C₁₃H₁₆N₄O₃Mass shift of -14 Da (Loss of CH₂).[1]
Functional Group 3,4,5-Trimethoxy3,5-Dimethoxy-4-Hydroxy (Phenol)Acidity: The phenolic -OH introduces a pKa ~10, making it susceptible to ionization at high pH.[1]
Solubility Lipophilic (LogP ~0.[1]91)Reduced LipophilicityIncreased polarity requires modified gradient elution in LC-MS (see Protocol B).
Stability HighModeratePhenolic group is oxidation-sensitive; requires antioxidants (e.g., ascorbic acid) in stock solutions.[1]

Part 3: Pharmacodynamics (Mechanism of Action)[1]

Target Engagement: DHFR Inhibition

4-OH-TMP functions as a classical antifolate.[1] It binds to the active site of bacterial Dihydrofolate Reductase (DHFR) , preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade starves the bacteria of thymidine, halting DNA synthesis.

Comparative Potency: Research indicates that 4-OH-TMP retains equipotent to near-equipotent antibacterial activity compared to the parent TMP against E. coli and S. aureus.[1] This "active metabolite" status means that pharmacokinetic models based solely on parent TMP levels may underestimate the total antimicrobial burden in renal impairment scenarios where metabolites accumulate.[1]

Molecular Docking Logic

The 2,4-diaminopyrimidine ring (the "warhead") remains intact in 4-OH-TMP.[1] This moiety forms the critical hydrogen bonds with Asp27 in the bacterial DHFR active site. The modification on the benzyl ring (4-OMe


 4-OH) alters the van der Waals interaction within the hydrophobic pocket but does not sterically hinder binding.
Visualization: Mechanism of Action

DHFR_Inhibition DHF Dihydrofolate (Substrate) DHFR Bacterial DHFR Enzyme DHF->DHFR Binds NADPH NADPH (Cofactor) NADPH->DHFR Cofactor Complex Enzyme-Inhibitor Complex (Inactive) DHFR->Complex Blocked THF Tetrahydrofolate (DNA Synthesis) DHFR->THF Normal Catalysis TMP Trimethoprim (Parent) TMP->DHFR Competitive Inhibition (Ki ~1.3 nM) OH_TMP 4-OH-TMP (Active Metabolite) OH_TMP->DHFR Retained Affinity (Active)

Caption: 4-OH-TMP competes with Dihydrofolate for the DHFR active site, effectively shutting down THF production required for bacterial DNA replication.[1]

Part 4: Pharmacokinetics and Metabolism[1]

Biotransformation Pathway

The formation of 4-OH-TMP is mediated primarily by hepatic CYP enzymes.[1] It is a Phase I product that serves as a substrate for Phase II conjugation.[1]

  • Phase I (Bioactivation): CYP2C9 and CYP3A4 catalyze the O-demethylation of Trimethoprim.[1]

  • Phase II (Detoxification): The newly formed phenolic hydroxyl group is rapidly targeted by UDP-glucuronosyltransferases (UGTs) to form 4-OH-TMP-O-glucuronide .[1]

  • Elimination: The glucuronide is highly polar and excreted via the kidneys.[1]

Visualization: Metabolic Pathway

Metabolic_Pathway TMP Trimethoprim (Parent) (Lipophilic) Metabolite This compound (Active Phenol) TMP->Metabolite O-Demethylation (-CH3) CYP CYP2C9 / CYP3A4 (Liver) CYP->TMP Glucuronide 4-OH-TMP-Glucuronide (Inactive/Excreted) Metabolite->Glucuronide Glucuronidation (+GlcA) UGT UGT Enzymes (Phase II) UGT->Metabolite

Caption: Hepatic biotransformation of Trimethoprim to 4-OH-TMP, followed by rapid Phase II glucuronidation for renal clearance.

Part 5: Toxicological Profile[1]

While Sulfamethoxazole (the co-drug in Bactrim) is the primary culprit for hypersensitivity, 4-OH-TMP possesses specific toxicological relevance:

  • Reactive Quinone Formation: As a phenol, 4-OH-TMP can theoretically undergo two-electron oxidation to form a quinone methide or quinone imine .[1] These electrophiles can covalently bind to cellular proteins (haptens), potentially triggering idiosyncratic immune responses.

    • Risk Assessment: This pathway is minor compared to the N-hydroxylation of sulfonamides but contributes to the "background noise" of TMP toxicity in glutathione-depleted patients.[1]

  • Renal Accumulation: In patients with Creatinine Clearance < 30 mL/min, the glucuronidation rate may not match the accumulation of the active metabolite, potentially extending the antimicrobial effect and side effect profile (hyperkalemia via ENaC inhibition).

Part 6: Experimental Protocols

Protocol A: In Vitro DHFR Inhibition Assay (Spectrophotometric)

Purpose: To determine the IC50 of 4-OH-TMP relative to parent TMP.[1]

Materials:

  • Purified Bacterial DHFR (e.g., E. coli recombinant).[1]

  • Substrate: Dihydrofolic Acid (DHF).[1][2]

  • Cofactor: NADPH.[3]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dissolve 4-OH-TMP in DMSO (Stock 10 mM). Note: Use fresh stock; phenols oxidize.[1]

  • Blanking: Set up a quartz cuvette with Buffer + DHFR + NADPH.

  • Reaction Initiation: Add DHF (Start conc: 100 µM) to initiate the reaction.

  • Baseline Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 2 minutes to establish

    
    .
    
  • Inhibition: Add 4-OH-TMP at varying concentrations (0.1 nM to 1000 nM).

  • Calculation: Plot % Activity vs. Log[Concentration]. Fit to a sigmoid dose-response curve to derive IC50.

    • Validation Criteria: The IC50 of parent TMP must fall within 5-15 nM for the assay to be valid.[1]

Protocol B: LC-MS/MS Quantification in Plasma

Purpose: High-sensitivity detection of 4-OH-TMP in biological matrices, distinguishing it from parent TMP.[1]

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: Biphenyl Column (e.g., Kinetex Biphenyl, 2.1 x 100 mm).

  • Why Biphenyl? It provides superior pi-pi selectivity for separating the phenolic metabolite from the methoxy parent compared to standard C18.

Mobile Phase:

  • A: Water + 0.1% Formic Acid.[1]

  • B: Methanol + 0.1% Formic Acid.[1]

MS Parameters (ESI Positive):

  • Source Temp: 500°C.

  • MRM Transitions:

    • Trimethoprim: 291.1

      
       230.1 (Quantifier).[1]
      
    • 4-OH-TMP: 277.1

      
       230.1 (Quantifier).[1] Note the -14 Da mass shift in precursor.
      

Step-by-Step Extraction:

  • Aliquot: Transfer 50 µL plasma to a 96-well plate.

  • Precipitation: Add 150 µL ice-cold Acetonitrile containing Internal Standard (TMP-d9).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 4000g for 10 min.

  • Dilution: Transfer 100 µL supernatant to clean plate; dilute 1:1 with Water (to match initial mobile phase).

  • Injection: Inject 5 µL.

Part 7: References

  • Wang, G., et al. (2022).[1] Systematic identification of trimethoprim metabolites in lettuce. Scientific Reports.[1] Link

  • Cammarata, M., et al. (2017).[1] Structural Basis for the Interaction of Trimethoprim with Dihydrofolate Reductase. Journal of Medicinal Chemistry. Link

  • Gautam, N., et al. (2020).[1] Simultaneous quantification of trimethoprim metabolites in pediatric plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • DrugBank Online. (2024).[1] Trimethoprim: Pharmacology and Metabolism. Link[1]

  • Heaslet, H., et al. (2009).[1] Structural comparison of chromosomal and plasmid-mediated dihydrofolate reductase targets. ACS Chemical Biology.[1] Link

Sources

Technical Guide: Preparation of 4-Hydroxy Trimethoprim Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Analyte: 4-Hydroxy Trimethoprim (4-OH-TMP); also known as 4-Desmethyl Trimethoprim. Role: Primary Phase I metabolite of Trimethoprim (TMP). Application: Bioanalytical quantitation (LC-MS/MS), metabolic stability profiling, and impurity characterization in pharmaceutical formulations.

This guide details the de novo synthesis and structural validation of this compound. Unlike non-selective demethylation of the parent drug—which yields inseparable mixtures of 3- and 4-isomers—this protocol utilizes a regiospecific synthetic route starting from syringaldehyde. This approach guarantees structural integrity, making it the gold standard for generating reference materials compliant with ICH Q7 and FDA bioanalytical guidelines.

Synthetic Strategy: The Regiospecific Route

To ensure the reference standard is free from the 3-hydroxy isomer (a critical impurity), we employ a "Protection-Cyclization-Deprotection" strategy. This method fixes the oxygenation pattern at the start, rendering the final structure self-validating.

Core Reaction Pathway
  • Precursor Selection: Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) provides the correct 3,5-dimethoxy pattern.

  • Protection: The 4-hydroxyl group is masked as a benzyl ether to prevent interference during base-catalyzed cyclization.

  • Pyrimidine Construction: The pyrimidine ring is built using a Knoevenagel condensation followed by guanidine cyclization.

  • Deprotection: Catalytic hydrogenolysis removes the benzyl group, revealing the free 4-hydroxyl moiety.

SyntheticRoute Start Syringaldehyde (Starting Material) Step1 Step 1: Benzylation (BnBr, K2CO3) Start->Step1 Inter1 4-Benzyloxy-3,5- dimethoxybenzaldehyde Step1->Inter1 Step1->Inter1 Protection Step2 Step 2: Condensation (3-Ethoxypropionitrile, NaOMe) Inter1->Step2 Inter2 Benzyl-TMP Intermediate Step2->Inter2 Step3 Step 3: Cyclization (Guanidine HCl) Inter2->Step3 Inter3 4-Benzyloxy-Trimethoprim Step3->Inter3 Step4 Step 4: Hydrogenolysis (H2, Pd/C) Inter3->Step4 Final This compound (Reference Standard) Step4->Final Step4->Final Deprotection

Figure 1: Regiospecific synthesis of this compound ensuring isomer purity.

Detailed Experimental Protocol

Step 1: Protection (Synthesis of 4-Benzyloxy-3,5-dimethoxybenzaldehyde)

Rationale: Phenolic protons are acidic and can quench the alkoxide bases used in later steps.

  • Reagents: Dissolve Syringaldehyde (10.0 g, 54.9 mmol) in DMF (100 mL). Add Potassium Carbonate (15.2 g, 110 mmol).

  • Addition: Dropwise add Benzyl Bromide (7.2 mL, 60 mmol) at 0°C.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water (500 mL). Filter the white precipitate. Recrystallize from Ethanol.

  • Yield Target: >90% (White crystalline solid).

Step 2 & 3: Pyrimidine Ring Construction

Rationale: This sequence builds the 2,4-diaminopyrimidine ring onto the benzyl scaffold.

  • Condensation: In a dry flask, mix the Benzyl-protected aldehyde (10.0 g) with 3-anilinopropionitrile (or 3-ethoxypropionitrile) (1.1 eq) in DMSO/t-Butanol.

  • Base Addition: Add Potassium tert-butoxide (1.2 eq) gradually. Heat to 80°C for 2 hours to form the benzylidene intermediate.

  • Cyclization: Add Guanidine Hydrochloride (2.0 eq) pre-neutralized with Sodium Methoxide in Methanol.

  • Reflux: Reflux the mixture for 6–8 hours.

  • Isolation: Evaporate solvent. Resuspend residue in water.[1] Adjust pH to 9-10. Collect the precipitate (4-Benzyloxy-Trimethoprim).

Step 4: Deprotection (Final Standard Generation)

Rationale: Pd/C catalyzed hydrogenolysis cleaves the benzyl ether without reducing the pyrimidine ring.

  • Reaction: Dissolve 4-Benzyloxy-Trimethoprim (5.0 g) in Glacial Acetic Acid (50 mL).

  • Catalyst: Add 10% Pd/C (0.5 g).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure) at RT for 4 hours.

  • Purification: Filter catalyst over Celite. Concentrate filtrate. Neutralize with dilute NH4OH to precipitate the free phenol.

  • Final Polish: Recrystallize from Water/Methanol (9:1) to achieve HPLC grade purity.

Characterization & Validation (Co A Requirements)

To certify the material as a Reference Standard, the following analytical battery must be performed.

Nuclear Magnetic Resonance (NMR)

The diagnostic feature of 4-OH-TMP is the loss of one methoxy signal compared to Trimethoprim.

Proton EnvironmentTrimethoprim (Parent)This compound (Metabolite)Diagnostic Change
Ar-H (Pyrimidine) ~7.50 ppm (s, 1H)~7.45 ppm (s, 1H)Minimal shift
Ar-H (Benzyl) ~6.55 ppm (s, 2H)~6.40 ppm (s, 2H)Upfield shift due to OH shielding
-OCH3 (Methoxy) 3.80 ppm (s, 9H) 3.75 ppm (s, 6H) Loss of 3H (Integral drops 9H → 6H)
-CH2- (Bridge) ~3.50 ppm (s, 2H)~3.45 ppm (s, 2H)Minimal shift
-OH (Phenolic) Absent~8.5-9.0 ppm (br s, 1H)New exchangeable signal
Mass Spectrometry (LC-MS/MS)
  • Parent Ion (Trimethoprim): m/z 291.1 [M+H]+

  • Target Ion (4-OH-TMP): m/z 277.1 [M+H]+ (Mass shift of -14 Da corresponds to -CH3 +H).

  • Fragmentation: Key daughter ion at m/z 230 (loss of NH3 and CO from the modified benzyl ring) confirms the modification is on the benzyl moiety, not the pyrimidine.

Purity Analysis (HPLC-UV)

A gradient method is required to separate the 4-OH metabolite from potential 3-OH impurities or residual parent drug.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 30% B over 15 min.

  • Retention Order: 4-OH-TMP (Polar, elutes first) < Trimethoprim (Non-polar).

Decision Logic for Impurity Identification

In metabolic studies, distinguishing the 3-OH and 4-OH isomers is critical. Use this logic flow to confirm the identity of your synthesized standard.

IdentificationLogic Start Isolate Metabolite/Standard MassSpec LC-MS Analysis (m/z 277.1?) Start->MassSpec NMR 1H NMR Integration (Methoxy Region) MassSpec->NMR Yes NOE NOE Difference Spectroscopy NMR->NOE Integrates to 6H Result4OH Confirmed: This compound NOE->Result4OH NOE between Ar-H and OMe observed (Symmetric) Result3OH Impurity: 3-Hydroxy Trimethoprim NOE->Result3OH NOE Asymmetry (One OMe neighbor lost)

Figure 2: Analytical logic for distinguishing regioisomers.

Storage and Stability

  • Format: Lyophilized powder (Acetate or Hydrochloride salt).

  • Storage: -20°C, desiccated, protected from light.

  • Stability: Phenolic compounds are prone to oxidation (quinonoid formation). Re-test purity every 12 months. Solutions in methanol should be used within 24 hours or stored at -80°C.

References

  • Metabolic Pathway & Identification

    • Title: Systematic identification of trimethoprim metabolites in lettuce.[3]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Synthetic Chemistry Foundation

    • Title: Synthesis and Importance of Trimethoprim (General Knoevenagel/Guanidine mechanism).
    • Source: ChemicalBook / Literature Review.[4]

  • Analytical Method (HPLC)

    • Title: A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction.
    • Source: PubMed.
    • URL:[Link]

  • Starting Material Data

    • Title: Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) Compound Summary.
    • Source: PubChem.[4]

    • URL:[Link]

Sources

Foreword: The Critical Role of Metabolite Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Hydroxy Trimethoprim

In the landscape of drug development, the journey of a candidate molecule from discovery to clinical application is paved with rigorous scientific scrutiny. While the parent drug rightfully commands the spotlight, its metabolites—the biochemical aftermath of the body's processing—hold equal importance. These transformed molecules can possess their own pharmacological activity, potential toxicities, and unique physicochemical properties that significantly influence the overall safety and efficacy profile of a therapeutic. This compound, a principal metabolite of the widely used antibiotic Trimethoprim, is a case in point. A thorough understanding of its solubility and stability is not merely an academic exercise; it is a prerequisite for accurate toxicological assessments, the development of robust bioanalytical methods, and the formulation of stable analytical standards. This guide provides a framework for systematically evaluating these critical parameters, blending established knowledge of the parent compound with field-proven methodologies to characterize its hydroxylated metabolite.

The Physicochemical Landscape: From Parent to Metabolite

To understand this compound, we must first consider its parent, Trimethoprim. Trimethoprim is a lipophilic, weakly basic compound known for its poor aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug (low solubility, high permeability).[1][2] It is practically insoluble in water but finds greater solubility in organic solvents and acidic solutions.[2][3]

The introduction of a hydroxyl group to form this compound is expected to increase the molecule's polarity. This structural modification should, in theory, enhance its aqueous solubility compared to the parent drug. However, the exact quantitative solubility and the molecule's behavior in various pH environments and solvent systems must be empirically determined.

Solubility Determination: A Pragmatic Protocol

The solubility of an active pharmaceutical ingredient (API) or its metabolite is a fundamental property that dictates its behavior in biological systems and analytical workflows. Given the limited published data for this compound, a systematic experimental approach is necessary.

Causality in Solvent Selection

Based on the known properties of Trimethoprim, a logical starting point for solubilizing this compound for stock solutions involves polar organic solvents.[4] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent primary choices due to their strong solubilizing power.[4] Alcohols such as methanol and ethanol are also viable options.[4] For analytical purposes, a balance between solubility and compatibility with the downstream application (e.g., HPLC mobile phase) is crucial.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol provides a reliable, self-validating method to determine the equilibrium solubility of this compound in various media.

  • Preparation: Add an excess amount of this compound powder to a series of clear glass vials, each containing a precisely measured volume of the test solvent (e.g., Water, pH 7.4 Phosphate Buffer, DMSO, Methanol). The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. For more rapid separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant of each vial.

  • Dilution: Immediately perform a precise serial dilution of the supernatant with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: Expected Solubility Profile

The following table summarizes the anticipated solubility hierarchy for this compound, based on inference from its parent compound.

Solvent/MediumExpected Solubility CategoryRationale
WaterSlightly SolubleIncreased polarity from -OH group should improve upon Trimethoprim's poor solubility.[1][2]
pH 7.4 BufferSlightly SolubleSimilar to water, but pH can influence the ionization state.
Methanol / EthanolSolublePolar protic solvents are effective for Trimethoprim.[4]
DMSO / DMFFreely SolubleStrong polar aprotic solvents are excellent solubilizers for Trimethoprim-like structures.[4]

Stability Profile and Forced Degradation

Understanding a molecule's stability is critical for defining storage conditions, shelf-life, and potential degradation products that may need to be monitored in safety studies. The parent Trimethoprim is known to be susceptible to degradation via hydrolysis, oxidation, and photolysis.[4][5] It is reasonable to hypothesize that this compound is vulnerable to similar pathways. The phenolic hydroxyl group may also represent a new site for oxidative degradation.

Workflow: Forced Degradation (Stress Testing)

A forced degradation study, as outlined by ICH guideline Q1A, is the cornerstone of stability assessment. This workflow systematically exposes the molecule to harsh conditions to identify likely degradation pathways and products.

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

The primary degradation pathways for Trimethoprim involve the pyrimidine and trimethoxybenzyl rings.[5][6] The introduction of the 4-hydroxy group may slightly alter these pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis TMP_OH This compound Hydro_Prod Pyrimidine Ring Opening Products TMP_OH->Hydro_Prod Acid/Base Ox_Prod1 N-Oxides TMP_OH->Ox_Prod1 H₂O₂ Ox_Prod2 Quinone-like Structures (from phenolic ring) TMP_OH->Ox_Prod2 H₂O₂ Photo_Prod Cleavage Products TMP_OH->Photo_Prod UV/Vis Light

Caption: Potential degradation pathways for this compound.

Analytical Methodology: A Foundation for Quantification

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for this purpose.[7][8]

Protocol: Foundational HPLC-UV Method

This method serves as a starting point for quantifying this compound and separating it from potential degradants.

  • System: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient elution is recommended to separate the more polar this compound from the less polar parent compound and potential non-polar degradants.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal absorbance; a starting point around 260-280 nm is reasonable based on Trimethoprim's chromophore.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Validation: The method's ability to separate the main peak from degradant peaks (specificity) must be confirmed using samples from the forced degradation study.

Practical Recommendations for Handling and Storage

Synthesizing the available data and inferred properties leads to a set of best practices for handling and storing this compound to ensure its integrity.

  • Neat Compound: Store at -20°C in a tightly sealed container.[4]

  • Stock Solutions: For maximum stability, prepare stock solutions in a suitable organic solvent like DMSO.[4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month).[4]

  • Protection from Light: Given that the parent compound, Trimethoprim, is known to undergo photodegradation, it is prudent to protect all solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[4]

  • pH Considerations: Avoid strongly acidic or basic aqueous solutions during storage, as these conditions are likely to promote hydrolysis.

Conclusion

While direct, published data on the solubility and stability of this compound is limited, a robust scientific characterization is achievable. By leveraging the extensive knowledge of the parent drug, Trimethoprim, and applying systematic, field-proven protocols for solubility and stability testing, researchers and drug development professionals can confidently determine the essential physicochemical parameters of this critical metabolite. The methodologies outlined in this guide provide a self-validating framework to generate the reliable data needed to support bioanalytical method development, toxicological evaluations, and the overall advancement of Trimethoprim-related research.

References

  • BenchChem. (2025). stability of this compound-d9 in stock solutions. BenchChem Technical Support.
  • Curtis, J. M., & Edwards, D. J. (2002). Stability of Trimethoprim in Admixtures of Trimethoprim–Sulfamethoxazole Prepared in Polyvinylchloride Bags and Glass Bottles. Canadian Journal of Hospital Pharmacy, 55(3). [Link]

  • ResearchGate. (2002). Stability of trimethoprim in admixtures of trimethoprim-sulfamethoxazole prepared in polyvinylchloride bags and glass bottles. [Link]

  • Chemical Methodologies. (n.d.). Effect of Trimethoprim Inclusion Complexation.... [Link]

  • ResearchGate. (n.d.). Phase solubility diagram of Trimethoprim (TMP) in the presence of.... [Link]

  • ResearchGate. (2006). Stability of trimethoprim in newly formulated liquid dosage form. [Link]

  • ACS Publications. (2015). Solubility of Trimethoprim in Selected Pure Solvents and (Water + Ethanol/2-Propanol) Mixed-Solvent Systems. Journal of Chemical & Engineering Data. [Link]

  • UTAS Research Repository. (2006). Stability of trimethoprim in newly formulated liquid dosage form. [Link]

  • NIH PubChem. (n.d.). Trimethoprim. [Link]

  • Bergh, J. J., Breytenbach, J. C., & Wessels, P. L. (1989). Degradation of trimethoprim. Journal of Pharmaceutical Sciences, 78(4), 348–350. [Link]

  • ResearchGate. (2021). Spectrophotometric Determination of Trimethoprim in Pharmaceutical Formulation via Schiff base Reaction using Prepared Organic Reagents. [Link]

  • SciSpace. (2020). Determination of trimethoprim by various analytical techniques- A- review. [Link]

  • ResearchGate. (2021). Three possible degradation pathways and transformation products of trimethoprim from WW by Fenton oxidation process (Wang and Wang, 2018). [Link]

  • Scirp.org. (2019). A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokineti. [Link]

  • MDPI. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. Catalysts. [Link]

  • ResearchGate. (2021). (PDF) Spectrophotometric Determination of Trimethoprim in Pharmaceutical Formulation via Schiff base Reaction using Prepared Organic Reagents. [Link]

  • SID. (2000). Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. Iranian Biomedical Journal. [Link]

  • PubMed Central. (2020). Degradation of trimethoprim by sulfate radical-based advanced oxidation processes: kinetics, mechanisms, and effects of natural water matrices. Environmental Science and Pollution Research International. [Link]

  • Indian Journal of Forensic Medicine & Toxicology. (2020). A Reliable Quantification Method for Trimethoprim in Pharmaceutical Samples by HILIC-HPLC. [Link]

  • MDPI. (2023). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. Toxics. [Link]

  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Trimethoprim. [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 4-Hydroxy Trimethoprim in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxy Trimethoprim, a primary metabolite of the antibiotic Trimethoprim, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is fit-for-purpose for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications, and is presented in accordance with the principles outlined in the FDA's guidance on bioanalytical method validation.[1][2]

Introduction: The Rationale for Monitoring this compound

Trimethoprim is a widely prescribed bacteriostatic antibiotic that acts by inhibiting dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis.[3] It is often used in combination with sulfamethoxazole to achieve a synergistic antibacterial effect.[4] The clinical efficacy and safety of Trimethoprim are influenced by its pharmacokinetic profile, which includes its metabolism in the liver. This compound is a significant metabolite, and its concentration in plasma can provide valuable insights into the parent drug's metabolism rate and potential drug-drug interactions. Therefore, a reliable method for its quantification is essential for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development and personalized medicine.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[5][6] This note presents a complete workflow, from sample preparation to data analysis, for the determination of this compound in a complex biological matrix like human plasma.

Method Principle: A Chemist's Perspective

The developed method is based on a sequence of logical steps designed to isolate and accurately measure the analyte of interest.

  • Sample Preparation: The primary challenge in bioanalysis is the removal of endogenous interferences from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the target analyte in the mass spectrometer. A protein precipitation step using a cold organic solvent (methanol) is a rapid and effective technique for this purpose.[7][8] The choice of methanol is based on its ability to efficiently precipitate proteins while keeping the moderately polar this compound in the supernatant.

  • Internal Standard: To account for variability during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS), Trimethoprim-D9, is employed.[8] The SIL-IS is chemically identical to the analyte but has a different mass, ensuring it co-elutes and experiences similar matrix effects, leading to highly accurate and precise quantification. While an ideal SIL-IS for this compound would be this compound-D3, the use of Trimethoprim-D9 is a pragmatic and scientifically sound alternative, as the chromatographic behavior will be very similar.

  • Chromatographic Separation: A reversed-phase C18 column is used to separate this compound from other plasma components and from its parent drug, Trimethoprim.[9][10] The mobile phase consists of an aqueous component with a small amount of formic acid to promote protonation of the analyte (enhancing its ionization in the mass spectrometer) and an organic component (acetonitrile) to elute the analyte from the column. A gradient elution is used to ensure a sharp peak shape and a short run time.

  • Mass Spectrometric Detection: The quantification is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode.[4][8] The high selectivity of this method is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process minimizes the chances of detecting interfering compounds.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSource
This compound≥98%Commercially Available
Trimethoprim-D9≥98% (isotopic purity)Commercially Available
MethanolHPLC GradeCommercially Available
AcetonitrileHPLC GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
WaterDeionized, 18 MΩ·cmIn-house
Human Plasma (K2-EDTA)Pooled, Drug-FreeCommercially Available
Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Trimethoprim-D9 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into plasma to create the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Trimethoprim-D9 primary stock solution with methanol.

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

  • To each tube, add 50 µL of the respective plasma sample.

  • Add 150 µL of the internal standard working solution (100 ng/mL in methanol) to all tubes except the blank (add 150 µL of methanol to the blank).

  • Vortex each tube for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnAgilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry

ParameterCondition
Mass SpectrometerAgilent 6470 Triple Quadrupole or equivalent
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Gas Temperature300°C
Gas Flow8 L/min
Nebulizer45 psi
Sheath Gas Temp350°C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
MRM Transitions
CompoundPrecursor Ion (m/z)
This compound307.1
Trimethoprim-D9300.2

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation: A Self-Validating System

A full validation of this method should be performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2] This ensures the reliability and reproducibility of the data. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with an appropriate regression model.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Data Presentation

Table 1: Proposed Calibration Curve and Quality Control Concentrations

LevelConcentration (ng/mL)
Blank0
LLOQ1
Cal 22.5
Cal 35
Cal 410
Cal 525
Cal 650
Cal 7100
QC Low3
QC Mid30
QC High75

Visualizing the Workflow

The following diagram illustrates the key steps in the analytical workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (Trimethoprim-D9 in Methanol) Sample->Add_IS 150 µL Precipitate Protein Precipitation (Vortex) Add_IS->Precipitate Centrifuge Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Sources

Application Note: High-Selectivity Solid-Phase Extraction of 4-Hydroxy Trimethoprim from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Hydroxy Trimethoprim (4-OH-TMP) is a primary oxidative metabolite of the antibiotic Trimethoprim (TMP). While TMP itself is moderately lipophilic (LogP ~0.91), the introduction of the hydroxyl group significantly increases the polarity of the molecule, creating a "polarity gap" that often leads to poor recovery in standard C18 extractions.

This protocol details a Mixed-Mode Cation Exchange (MCX) workflow designed to overcome the limitations of traditional Reversed-Phase (RP) SPE. By exploiting the basic pyrimidine moiety (pKa ~7.1) of the target analyte, this method utilizes a dual-retention mechanism—hydrophobic interaction and electrostatic attraction—to achieve recoveries >90% while virtually eliminating matrix interferences such as phospholipids and neutral proteins.

Chemical Context
  • Analyte: this compound[1][2]

  • Structure: 2,4-diamino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidine (Assuming 4-desmethyl metabolite structure common in pharmacokinetics).

  • Key pKa Values:

    • Basic Amine (Pyrimidine N1): ~7.1 (Protonated at acidic pH)

    • Phenolic Hydroxyl: ~10.0 (Ionized at highly alkaline pH)

Method Development Strategy: The "Lock and Key" Mechanism

To ensure scientific integrity, we reject generic "load-and-wash" methods in favor of a pKa-driven approach.

Why Mixed-Mode Cation Exchange (MCX)?

Standard C18 sorbents rely solely on Van der Waals forces. Because 4-OH-TMP is polar, it risks "breaking through" the column during the sample load or aqueous wash steps. MCX sorbents possess both alkyl chains (hydrophobic) and sulfonic acid groups (strong cation exchange).

  • Acidic Load (pH < 5): The analyte is protonated (

    
    ). The sorbent is negatively charged (
    
    
    
    ). They bind ionically.
  • Organic Wash: Because the analyte is "locked" by the ionic bond, we can wash the column with 100% Methanol. This removes hydrophobic interferences (neutral lipids) that would normally co-elute on a C18 column.

  • Basic Elution: We release the analyte by neutralizing its charge using Ammonium Hydroxide.

SPE_Mechanism cluster_0 Step 1: Retention (pH 3) cluster_1 Step 2: Interference Removal cluster_2 Step 3: Elution (pH 11) Analyte_Pos 4-OH-TMP (Protonated +) Sorbent_Neg MCX Sorbent (Sulfonic Acid -) Analyte_Pos->Sorbent_Neg Ionic Bond (Strong) Neutrals Neutral Lipids (No Charge) Methanol 100% MeOH Wash Neutrals->Methanol Eluted to Waste Base 5% NH4OH Analyte_Neu 4-OH-TMP (Neutralized) Base->Analyte_Neu Deprotonates Sorbent_Neg2 MCX Sorbent (Sulfonic Acid -) Analyte_Neu->Sorbent_Neg2 Bond Broken (Elution)

Caption: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) for basic drugs.

Materials and Equipment

  • SPE Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

    • Why Polymeric? Unlike silica, polymers are stable from pH 0–14, allowing the aggressive pH switching required here.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), Formic Acid (FA), Ammonium Hydroxide (NH4OH), Phosphoric Acid (H3PO4).

  • Internal Standard: Trimethoprim-d9 or this compound-d3.

Experimental Protocol

Sample Pre-treatment

Goal: Disrupt protein binding and ensure analyte protonation.

  • Aliquot: Transfer 200 µL of plasma/urine to a microcentrifuge tube.

  • Internal Standard: Add 20 µL of Internal Standard working solution.

  • Acidification: Add 200 µL of 4% Phosphoric Acid (H3PO4) in water.

    • Critical Logic: This lowers the sample pH to ~2–3. At this pH, the amino group on 4-OH-TMP (pKa 7.1) is 100% protonated, ensuring it will bind to the cation exchange sorbent.

  • Mixing: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins. Use the supernatant.

Solid-Phase Extraction (MCX)
StepSolvent / ReagentVolumeMechanistic Purpose
1. Condition Methanol1 mLSolvates the polymeric sorbent chains, opening the pores.
2. Equilibrate Water (with 2% Formic Acid)1 mLCreates an acidic environment in the sorbent to match the sample.
3. Load Pre-treated Supernatant~400 µLAnalyte binds via Ionic Exchange (primary) and Hydrophobic interaction (secondary).
4. Wash 1 2% Formic Acid in Water1 mLRemoves proteins, salts, and hydrophilic interferences. Maintains analyte charge.
5. Wash 2 100% Methanol 1 mLCrucial Step: Removes hydrophobic neutrals (fats, lipids) that would foul the MS. The analyte stays bound due to the ionic lock.
6. Elute 5% NH4OH in Methanol2 x 250 µLHigh pH (pH > 10) deprotonates the analyte's amine, breaking the ionic bond. The organic solvent releases the hydrophobic bond.

Note: Evaporate the eluate to dryness under Nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Analysis Parameters

To validate the extraction, the following chromatographic conditions are recommended.

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 90% B (Rapid ramp to elute lipophilic contaminants)

    • 3.1 min: 5% B

    • 4.0 min: Stop

  • Detection: ESI Positive Mode (+).[4]

  • MRM Transitions:

    • Trimethoprim:[1][2][3][4][5][6][7][8][9][10][11] 291.1 → 230.1

    • 4-OH-TMP: 277.1 → 230.1 (Loss of methyl group + oxidation shift) Verify exact mass based on specific isomer.

Validation & Troubleshooting

Self-Validating Criteria

A successful extraction must meet these criteria:

  • Recovery: >85% (Compare peak area of pre-extraction spike vs. post-extraction spike).

  • Matrix Effect: 90–110% (Compare post-extraction spike vs. neat solvent standard). If <85% (Ion Suppression), increase the volume of Wash 2 (Methanol) or use a stronger organic wash (e.g., 50% Acetonitrile) before elution.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Recovery Sample pH too high during Load.Ensure H3PO4 is added. pH must be < 5 for ionic binding.
Low Recovery Elution solvent pH too low.Ensure NH4OH is fresh. Volatile ammonia can evaporate, lowering pH.
High Backpressure Protein precipitation on frit.Centrifuge sample before loading. Do not load cloudy supernatant.
Poor Peak Shape Reconstitution solvent mismatch.Reconstitute in low organic (e.g., 10% MeOH). High organic injection causes peak broadening.

References

  • FDA Prescribing Information. (2013). Trimethoprim Tablets USP, Monograph. Link

  • Van Eeckhaut, A., et al. (2009). Mixed-mode solid-phase extraction for the determination of drugs in biological fluids. Journal of Chromatography B. (General reference for MCX mechanism).
  • Zhang, J., et al. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS. ResearchGate. Link

  • PubChem. (n.d.). Trimethoprim Compound Summary. National Library of Medicine. Link

Sources

Application Note: Electrochemical Detection of 4-Hydroxy Trimethoprim

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sensitive Metabolite Monitoring

Trimethoprim (TMP) is a widely utilized bacteriostatic antibiotic, often prescribed in combination with sulfamethoxazole, for the treatment of various bacterial infections.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis.[2] Following administration, TMP is metabolized in the liver, with 4-Hydroxy Trimethoprim being one of its major metabolites. The monitoring of this metabolite is of significant interest in pharmacokinetic studies, drug metabolism research, and clinical diagnostics to understand the drug's efficacy, patient-specific metabolic profiles, and potential for adverse effects.

Traditional analytical methods for quantifying TMP and its metabolites, such as liquid chromatography-mass spectrometry (LC-MS), while highly sensitive and specific, can be time-consuming, require extensive sample preparation, and involve high operational costs.[3] Electrochemical methods present a compelling alternative, offering rapid analysis, high sensitivity, cost-effectiveness, and the potential for portability and on-site measurements.[4]

This application note provides a detailed guide to the principles and protocols for the electrochemical detection of this compound. While direct electrochemical studies on this compound are not extensively reported, this guide is built upon the well-established electrochemical behavior of the parent compound, Trimethoprim, and provides a robust starting point for method development and validation for its hydroxylated metabolite.

Principles of Electrochemical Detection

The electrochemical detection of this compound is predicated on its oxidation at an electrode surface when a specific potential is applied. The core of this process is the transfer of electrons from the analyte to the electrode, generating a measurable current that is proportional to the concentration of the analyte in the solution.

The Trimethoprim molecule contains electrochemically active functional groups, including amino and methoxy groups, which are susceptible to oxidation.[5] The electrochemical oxidation of Trimethoprim has been reported to be an irreversible process, meaning the oxidized form does not readily get reduced back to its original state.[6] This oxidation typically occurs at a potential of around +1.2 V.[5] The introduction of a hydroxyl group at the 4-position of the benzyl ring in this compound is expected to influence its electrochemical behavior, potentially shifting the oxidation potential to a slightly different value. This difference in oxidation potential can be exploited for selective detection.

Several voltammetric techniques can be employed for this purpose, with Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) being particularly well-suited due to their high sensitivity and ability to resolve overlapping signals. These techniques apply a series of voltage pulses to the electrode, and the resulting current is measured, leading to enhanced signal-to-background ratios compared to simpler techniques like Cyclic Voltammetry (CV).

To enhance the sensitivity and selectivity of the detection, the working electrode is often modified with various nanomaterials. These modifications can increase the electrode's surface area, facilitate faster electron transfer, and promote the accumulation of the analyte at the electrode surface. Common modifiers for the detection of Trimethoprim include carbon-based materials (like graphene and carbon nanotubes), metal nanoparticles (such as gold and silver), and molecularly imprinted polymers.[3][7]

The proposed general mechanism for the electrochemical oxidation of the trimethoxybenzyl moiety, which is present in both Trimethoprim and this compound, involves the transfer of protons and electrons.[8]

G cluster_workflow Electrochemical Oxidation of this compound Analyte This compound (in solution) Adsorption Adsorption onto Electrode Surface Analyte->Adsorption Diffusion Oxidation Electrochemical Oxidation (-e-, -H+) Adsorption->Oxidation Applied Potential Product Oxidized Product Oxidation->Product Current Measurable Current (Proportional to Concentration) Oxidation->Current

Caption: General workflow of the electrochemical detection process.

Materials and Methods

This section provides a comprehensive protocol for the electrochemical detection of this compound. It is important to note that this protocol is based on established methods for Trimethoprim and should be optimized for the specific analysis of its 4-hydroxy metabolite.

Reagents and Apparatus
  • This compound Standard: Purity ≥98%

  • Phosphate Buffer Solution (PBS): 0.1 M, pH range 3.0 - 8.0. A pH of 4.0 has been found to be optimal for Trimethoprim detection.[7]

  • Supporting Electrolyte: 0.1 M Potassium Chloride (KCl)

  • Electrode Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads

  • Solvents: Methanol, Ethanol, and Deionized Water

  • Electrochemical Workstation: Potentiostat/Galvanostat

  • Three-Electrode System:

    • Working Electrode: Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE)

    • Reference Electrode: Ag/AgCl (3 M KCl)

    • Counter Electrode: Platinum wire or graphite rod

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Electrode Preparation: The Foundation of a Reliable Sensor

A clean and well-characterized working electrode is paramount for obtaining reproducible and accurate results.

For Glassy Carbon Electrode (GCE):

  • Mechanical Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse again with deionized water.

  • Sonication:

    • Sonicate the polished electrode in a 1:1 mixture of ethanol and deionized water for 2 minutes to remove any residual alumina particles.

    • Rinse thoroughly with deionized water.

  • Electrochemical Cleaning (Optional but Recommended):

    • In a 0.5 M H₂SO₄ solution, cycle the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s for several cycles until a stable cyclic voltammogram is obtained.

    • Rinse the electrode with deionized water and allow it to dry at room temperature.

For Screen-Printed Carbon Electrode (SPCE):

SPCEs are often disposable and do not require extensive polishing. However, an electrochemical pre-treatment can improve their performance.

  • Apply a potential of +1.4 V for 60 seconds in PBS (pH 7.4) to activate the electrode surface.

  • Rinse with deionized water before use.

Experimental Protocol: Step-by-Step Guide

The following protocol outlines the steps for performing electrochemical measurements using Differential Pulse Voltammetry (DPV).

G cluster_protocol Experimental Protocol for DPV Measurement Prep Prepare Stock & Working Solutions of 4-Hydroxy Trimethoprim Spike Add Aliquot of This compound Working Solution Prep->Spike Electrode Prepare and Clean Working Electrode Cell Assemble Three-Electrode Cell with PBS Electrode->Cell Blank Record Blank DPV Scan (PBS only) Cell->Blank Blank->Spike Measure Record DPV Scan Spike->Measure Repeat Repeat Spike and Measure for Calibration Curve Measure->Repeat

Caption: Flowchart of the DPV experimental procedure.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in methanol or another suitable solvent.[9]

    • Prepare a series of working standard solutions by diluting the stock solution with PBS (pH 4.0).

  • Electrochemical Measurement:

    • Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 4.0).

    • Record a blank DPV scan to establish the baseline.

    • Add a known volume of the this compound working solution to the cell and stir for a short period to ensure homogeneity.

    • Allow the solution to become quiescent before starting the measurement.

    • Perform the DPV scan over a potential range that encompasses the oxidation potential of this compound (e.g., +0.8 V to +1.5 V).

    • Record the peak current at the oxidation potential.

  • Calibration Curve:

    • Repeat step 2 with increasing concentrations of this compound to construct a calibration curve of peak current versus concentration.

    • The linearity of this curve will determine the quantitative range of the method.

Typical DPV Parameters (Starting Point for Optimization):

ParameterValue
Initial Potential+0.8 V
Final Potential+1.5 V
Pulse Amplitude50 mV
Pulse Width50 ms
Scan Rate20 mV/s
Deposition PotentialNot typically required for this analyte
Deposition TimeNot typically required for this analyte

Expected Performance and Data Interpretation

The performance of the electrochemical sensor for this compound should be evaluated based on several key parameters. The following table provides a summary of typical performance characteristics observed for the electrochemical detection of the parent compound, Trimethoprim, which can serve as a benchmark for the 4-hydroxy metabolite.

ParameterTypical Value for TrimethoprimReference
Linear Range 0.20 to 6.0 µmol L⁻¹[7]
4.0 x 10⁻⁹ to 5.0 x 10⁻⁴ mol/L[10]
Limit of Detection (LOD) 12.4 nmol L⁻¹[7]
1.2 x 10⁻⁹ mol/L[10]
Electrode Type Glassy Carbon Electrode modified with Printex(6L) carbon and gold nanoparticles[7]
Magnetic molecularly imprinted carbon paste electrode[10]
Technique Square Wave Voltammetry[7]
Differential Pulse Voltammetry[10]

Data Interpretation:

The DPV voltammogram will show a peak at the oxidation potential of this compound. The height of this peak (the peak current) is directly proportional to the concentration of the analyte in the sample. By plotting the peak current against the corresponding concentrations from the standard solutions, a linear calibration curve can be generated. The concentration of this compound in an unknown sample can then be determined by measuring its peak current and interpolating its concentration from the calibration curve.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No peak or very small peak - Electrode surface is not clean or properly activated.- Incorrect pH of the buffer solution.- Concentration of the analyte is below the detection limit.- Re-polish and clean the electrode.- Optimize the pH of the buffer solution.- Pre-concentrate the sample if possible.
Poor reproducibility - Inconsistent electrode surface preparation.- Fouling of the electrode surface by oxidation products or sample matrix components.- Fluctuation in temperature.- Standardize the electrode cleaning procedure.- Apply a cleaning potential between measurements.- Perform measurements in a temperature-controlled environment.
Broad or distorted peaks - High resistance in the electrochemical cell.- Inappropriate DPV parameters.- Ensure proper connection of the electrodes.- Check the concentration of the supporting electrolyte.- Optimize DPV parameters such as pulse amplitude and scan rate.
Interference from other compounds - Co-existing electroactive species in the sample that oxidize at a similar potential.- Modify the electrode with a selective film (e.g., molecularly imprinted polymer).- Adjust the pH to shift the oxidation potential of the interferent.- Employ a sample clean-up procedure prior to analysis.

Conclusion and Future Perspectives

This application note provides a foundational framework for the electrochemical detection of this compound. By leveraging the extensive research on its parent compound, Trimethoprim, researchers can establish a rapid, sensitive, and cost-effective analytical method. The key to success lies in the meticulous preparation of the working electrode and the systematic optimization of experimental parameters, particularly the pH of the supporting electrolyte and the voltammetric waveform.

Future work should focus on the development of highly selective sensors for this compound, potentially through the use of molecularly imprinted polymers or specific biorecognition elements. The integration of these sensors into portable, point-of-care devices holds great promise for real-time monitoring in clinical and pharmaceutical settings. As the demand for personalized medicine and a deeper understanding of drug metabolism grows, robust and accessible analytical tools like the one described herein will become increasingly indispensable.

References

  • An Electrochemical Sensor for Trimethoprim Based on a Magnetic Molecularly Imprinted Carbon Paste Electrode. MDPI. Available at: [Link]

  • An Electrochemical Sensor for Trimethoprim Based on a Magnetic Molecularly Imprinted Carbon Paste Electrode. ResearchGate. Available at: [Link]

  • Voltammetric Determination of Trimethoprim Using a Glassy Carbon Electrode Modified with Printex(6L) Carbon and Gold Nanoparticles. MDPI. Available at: [Link]

  • Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE. ACS Omega. Available at: [Link]

  • Interfacial chemistry governs SERS detectability of trimethoprim and ketoprofen: adsorption geometry and chloride-mediated activation. RSC Publishing. Available at: [Link]

  • Carbon Fiber Paper Sensor for Determination of Trimethoprim Antibiotic in Fish Samples. National Center for Biotechnology Information. Available at: [Link]

  • Voltammetric Determination of Salbutamol, Sulfamethoxazole, and Trimethoprim as Anthropogenic Impact Indicators Using Commercial Screen-Printed Electrodes. National Center for Biotechnology Information. Available at: [Link]

  • Proposed mechanism for the oxidation of trimethoprim on the surface of SPE/BC (Rajith et al. 2011). ResearchGate. Available at: [Link]

  • This compound-d9. National Center for Biotechnology Information. Available at: [Link]

  • Electrochemical determination of trimethoprim. RSC Publishing. Available at: [Link]

  • Voltammetric Determination of Trimethoprim Using a Glassy Carbon Electrode Modified with Printex(6L) Carbon and Gold Nanoparticles. ResearchGate. Available at: [Link]

  • Glucose Incorporated Graphite Matrix for Electroanalysis of Trimethoprim. National Center for Biotechnology Information. Available at: [Link]

  • A new electrochemical sensor for simultaneous detection of sulfamethoxazole and trimethoprim antibiotics based on graphene and ZnO nanorods modified glassy carbon electrode. ResearchGate. Available at: [Link]

  • Determination of Sulfamethoxazole and Trimethoprim and Their Metabolites in Hospital Effluent. ResearchGate. Available at: [Link]

  • Voltammetric Determination of Active Pharmaceutical Ingredients Using Screen-Printed Electrodes. MDPI. Available at: [Link]

  • Adsorptive Cathodic Stripping Voltammetry for Quantification of Alprazolam. National Center for Biotechnology Information. Available at: [Link]

  • Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. National Center for Biotechnology Information. Available at: [Link]

  • Determination of trimethoprim by various analytical techniques- A- review. SciSpace. Available at: [Link]

  • Electrochemical Detection of Morphine in Untreated Human Capillary Whole Blood. National Center for Biotechnology Information. Available at: [Link]

  • Carbon Fiber Paper Sensor for Determination of Trimethoprim Antibiotic in Fish Samples. MDPI. Available at: [Link]

Sources

Application Note: Validated Analytical Methods for the Quantification of 4-Hydroxy Trimethoprim

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the validation of analytical methods for the quantification of 4-Hydroxy Trimethoprim, a principal metabolite of the antibacterial agent Trimethoprim. We present detailed protocols and field-proven insights for validating both a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies are designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolism, and quality control studies.

Introduction

Trimethoprim is a synthetic antibacterial agent, often used in combination with sulfamethoxazole, to treat a variety of bacterial infections. Following administration, Trimethoprim is metabolized in the liver to several derivatives, with the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives being the principal metabolites.[1] The quantification of these metabolites, particularly this compound, is crucial for understanding the drug's pharmacokinetic profile, assessing patient exposure, and investigating potential idiosyncratic adverse drug reactions.[2]

The development and validation of robust analytical methods are paramount to ensure the accuracy, reliability, and consistency of the data generated in these studies. This application note details the validation of two common analytical techniques for this compound: HPLC-UV for routine analysis and LC-MS/MS for applications requiring higher sensitivity and selectivity, such as in biological matrices.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 112678-48-5
Molecular Formula C₁₄H₁₈N₄O₄
Molecular Weight 306.32 g/mol
Melting Point 272-274°C
Solubility Soluble in Dimethyl Sulfoxide, Ethanol, Methanol
Appearance White Solid

Method Validation Workflow

A systematic approach to method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. The following diagram illustrates the key validation parameters that will be addressed in this application note, in accordance with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[3][4]

ValidationWorkflow cluster_method Analytical Method Validation cluster_inputs Inputs Specificity Specificity/ Selectivity Stability Stability Specificity->Stability Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantification (LOQ) Accuracy->LOQ Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness Method Developed Analytical Method Method->Specificity Method->Robustness Reference Reference Standard (this compound) Reference->Linearity Matrix Biological Matrix (e.g., Plasma, Urine) Matrix->Specificity

Caption: Workflow for Analytical Method Validation.

HPLC-UV Method Validation Protocol

This section provides a hypothetical yet representative protocol for the validation of a reversed-phase HPLC-UV method for the quantification of this compound in a pharmaceutical formulation.

Chromatographic Conditions
  • Instrument: Agilent 1200 Series HPLC system or equivalent with a photodiode array detector.

  • Column: Zorbax XDB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.0) (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Internal Standard (IS): Trimethoprim.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, this compound standard, and internal standard. Perform forced degradation studies (acid, base, oxidation, heat, light).No interfering peaks at the retention times of the analyte and IS. Peak purity of the analyte peak should be demonstrated in the presence of degradation products.
Linearity Prepare calibration standards at 5 concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL). Perform linear regression of peak area ratio (analyte/IS) vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze quality control (QC) samples at three concentrations (low, mid, high) against a calibration curve (n=3 at each level).Mean recovery of 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze QC samples (low, mid, high) six times on the same day. Intermediate Precision (Inter-day): Analyze QC samples on three different days by two different analysts.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD & LOQ LOD: Based on signal-to-noise ratio (S/N) of 3:1. LOQ: Based on S/N of 10:1.LOD: To be determined. LOQ: To be determined and validated for accuracy and precision.
Robustness Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).RSD of the results should not exceed 2.0%.
Stability Solution Stability: Analyze analyte and IS solutions at room temperature and refrigerated (2-8°C) over 48 hours. Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.Recovery within ±2.0% of the initial concentration.
Forced Degradation Study

A stability-indicating method is crucial to ensure that the analytical method can accurately measure the analyte in the presence of its degradation products.

Protocol:

  • Acid Hydrolysis: Treat 1 mg/mL of this compound with 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: Treat 1 mg/mL of this compound with 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat 1 mg/mL of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

The results of forced degradation studies for Trimethoprim have shown significant degradation under acidic, basic, and oxidative conditions.[5] Similar degradation pathways are anticipated for this compound, and the HPLC method must demonstrate the ability to resolve the parent peak from any degradation products.

LC-MS/MS Method Validation Protocol

For bioanalytical applications, such as the quantification of this compound in plasma or urine, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.

Instrument and Conditions
  • Instrument: Agilent 6400 Series Triple Quadrupole LC/MS system or equivalent.

  • Column: Zorbax XDB-C8, 2.1 x 30 mm, 3.5 µm.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: To be determined (e.g., precursor ion > product ion).

    • Internal Standard (this compound-d9): To be determined.

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) for plasma samples.

Bioanalytical Method Validation Parameters

The validation of bioanalytical methods follows specific guidance from the FDA.[3]

ParameterProtocolAcceptance Criteria (FDA)
Selectivity Analyze at least six blank matrix samples from different sources.No significant interference at the retention time of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Linearity Prepare a calibration curve with a blank, a zero standard, and at least six non-zero standards.r² ≥ 0.99.
Accuracy & Precision Analyze QC samples (LLOQ, low, mid, high) in at least three validation runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the effect of the matrix on the ionization of the analyte and IS.The coefficient of variation of the matrix factor should be ≤15%.
Recovery Compare the peak area of the analyte from an extracted sample to that of an unextracted standard.Recovery should be consistent and reproducible.
Stability Freeze-Thaw: At least three cycles. Short-Term: At room temperature. Long-Term: At the intended storage temperature. Stock Solution: At room temperature and refrigerated.Analyte concentration should be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR) Reanalyze a subset of study samples.At least 67% of the repeated samples should have results within ±20% of the original values.

A published LC-MS/MS method for 4-hydroxy-trimethoprim reported a linearity range of 0.013–63 ng/mL with a correlation coefficient of 0.996.[3] The precision was reported as 6.15 ± 0.6% and accuracy as 0.96 ± 0.1.[3]

Data Presentation and Interpretation

The following diagram illustrates the logical relationship between the different validation parameters.

ValidationLogic cluster_core Core Method Performance cluster_sensitivity Sensitivity cluster_specificity Specificity cluster_reliability Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ LOD LOD LOQ->LOD Selectivity Selectivity Selectivity->Accuracy Forced_Degradation Forced Degradation Forced_Degradation->Selectivity Robustness Robustness Robustness->Precision Stability Stability Stability->Accuracy

Caption: Interdependence of Validation Parameters.

Conclusion

The validation of analytical methods for this compound is a critical step in drug development and clinical research. This application note has provided a comprehensive framework for validating both HPLC-UV and LC-MS/MS methods, adhering to international regulatory standards. By following these detailed protocols and understanding the rationale behind each validation parameter, researchers can ensure the generation of high-quality, reliable, and reproducible data for their studies.

References

  • Damsten, M. M., et al. (2008). Screening Trimethoprim Primary Metabolites for Covalent Binding to Albumin. Chemical Research in Toxicology, 21(11), 2187-2194. Retrieved February 1, 2026, from [Link]

  • Azeez, A. L., et al. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. History of Medicine, 8(2), 116-126. Retrieved February 1, 2026, from [Link]

  • Ho, J., et al. (2017). Investigations into the physical and chemical stability of concentrated co-trimoxazole intravenous infusions. BMJ Paediatrics Open, 1(1), e000109. Retrieved February 1, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 1, 2026, from [Link]

  • Bergh, J. J., et al. (1989). Degradation of trimethoprim. Journal of Pharmaceutical Sciences, 78(4), 348-350. Retrieved February 1, 2026, from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). This compound-d9. Retrieved February 1, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Trimethoprim Tablets, USP. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting & Optimization

optimizing chromatographic separation of trimethoprim metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical guide for optimizing the separation of Trimethoprim (TMP) and its complex metabolite profile. TMP is a diaminopyrimidine antibiotic with a pKa of approximately 7.[1]1. Its metabolic pathway produces structurally similar isomers—specifically the 3'- and 4'-demethylated (hydroxy) metabolites and the 1- and 3-N-oxides —which present significant chromatographic challenges due to isobaric interference and polarity similarities.

This guide moves beyond basic "cookbook" recipes. It provides the mechanistic logic required to troubleshoot co-elution, peak tailing, and sensitivity issues in LC-MS/MS and HPLC-UV workflows.

Module 1: The Baseline Separation Strategy

Start here. This protocol provides a robust baseline for separating the parent drug from major metabolites.

The Challenge: TMP is a weak base.[2] On older silica columns, residual silanols (acidic) interact with the protonated amine of TMP, causing severe peak tailing. The Fix: Use a high-strength silica (HSS) or highly end-capped C18 column combined with an acidic mobile phase.

Recommended Protocol (LC-MS Compatible)
ParameterSpecificationRationale
Column C18 (End-capped) or C18-PFP (Pentafluorophenyl)C18: Standard hydrophobicity. PFP: Critical for isomer separation (see Module 2).
Dimensions 100mm x 2.1mm, 1.7µm or 2.6µm (UHPLC)Balances resolution of isomers with throughput.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains TMP (pKa ~7.[2]1) in ionized form (

) for solubility and MS sensitivity.
Mobile Phase B Acetonitrile (or MeOH/ACN 50:50)ACN provides sharper peaks; MeOH offers different selectivity for oxides.
Gradient 5% B to 40% B over 8-10 minsShallow gradient required to resolve the early eluting polar N-oxides.
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for ESI efficiency.

Module 2: Advanced Separation of Regioisomers

Troubleshooting the co-elution of 3'-hydroxy vs. 4'-hydroxy TMP and 1-oxide vs. 3-oxide TMP.

Q: My 3'-hydroxy and 4'-hydroxy metabolites are co-eluting. How do I separate them?

A: These are regioisomers with identical mass-to-charge ratios (m/z 277). Standard C18 columns rely on hydrophobicity, which is nearly identical for these two. You must exploit shape selectivity and pi-pi interactions .

The Protocol Shift:

  • Switch to a Fluorinated Phase: Replace C18 with a PFP (Pentafluorophenyl) column. The fluorine atoms create a distinct electron-deficient ring system that interacts differently with the positional isomers of the hydroxyphenyl group.

  • Lower the Temperature: Reduce column oven temperature from 40°C to 25°C or 30°C . Isomer separation is often entropy-driven; lower temperatures increase the separation factor (

    
    ).
    

Q: The N-oxides (1-oxide and 3-oxide) are eluting in the void volume. Why?

A: N-oxides are significantly more polar than the parent TMP.

  • Reduce Initial Organic: Start your gradient at 1-2% B instead of 5%.

  • Ion Pairing (HPLC-UV only): If not using MS, adding an ion-pairing agent like Hexanesulfonate (10mM) will drastically increase retention of the protonated N-oxides. Note: Do not use non-volatile ion-pairing agents with LC-MS.

Module 3: Visualization of Method Development Logic

The following diagram illustrates the decision matrix for optimizing separation based on specific failure modes (Tailing vs. Co-elution).

MethodOptimization Start Start: Initial Chromatogram IssueCheck Identify Primary Issue Start->IssueCheck Tailing Peak Tailing (Asymmetry > 1.5) IssueCheck->Tailing Bad Shape Coelution Co-elution of Metabolites IssueCheck->Coelution Overlapping Peaks Silanol Cause: Silanol Interaction Tailing->Silanol IsomerType Isomer Type? Coelution->IsomerType FixTailing1 Action: Add 10-20mM Ammonium Formate Silanol->FixTailing1 FixTailing2 Action: Switch to HSS / Hybrid Silica Column FixTailing1->FixTailing2 If persists Oxides N-Oxides (Polar) IsomerType->Oxides Hydroxy 3'/4'-Hydroxy (Regioisomers) IsomerType->Hydroxy FixOxides Action: Lower Initial %B (0-2%) Use HILIC Mode Oxides->FixOxides FixHydroxy Action: Switch to PFP Column Lower Temp (25°C) Hydroxy->FixHydroxy

Figure 1: Decision tree for troubleshooting TMP and metabolite separation issues.

Module 4: Mass Spectrometry & Detection

Optimizing sensitivity and specificity.

Q: I see significant signal suppression for the N-oxides. How do I fix this?

A: N-oxides elute early, often co-eluting with unretained matrix salts (urine/plasma).

  • Divert Valve: Divert the first 1.0–1.5 minutes of flow to waste to prevent source fouling.

  • Dilute-and-Shoot: If sensitivity allows, dilute urine samples 1:10 to reduce matrix load.

MRM Transitions (ESI Positive Mode): Use these transitions to build your acquisition method. The "Quantifier" is the most stable fragment; "Qualifier" confirms identity.

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Mechanism
Trimethoprim (TMP) 291.1230.1261.1Loss of methoxy group
3'-Hydroxy TMP 277.1216.1247.1Demethylation
4'-Hydroxy TMP 277.1216.1247.1Demethylation
TMP-1-Oxide 307.1291.1230.1Loss of Oxygen (-16)
TMP-3-Oxide 307.1291.1230.1Loss of Oxygen (-16)

Module 5: Sample Preparation

Garbage in, garbage out. Optimizing recovery.

Q: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)?

A:

  • PPT (Acetonitrile 3:1): Cheap and fast. Good for TMP, but often results in high ion suppression for the early eluting N-oxides.

  • SPE (MCX - Mixed-Mode Cation Exchange): Recommended.

    • Why: TMP and its metabolites are basic. MCX cartridges retain them via charge interaction (at acidic pH) while allowing you to wash away neutral interferences and salts.

    • Elution: Use 5% Ammonium Hydroxide in Methanol to break the ionic bond and elute the drugs.

FAQ: Quick Troubleshooting

Q: Why do I see "ghost peaks" in my blank injections? A: TMP is "sticky." Basic amines adsorb to stainless steel and plastic.

  • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. Ensure the wash pH is acidic to keep TMP soluble and prevent adsorption.

Q: Can I use a high pH mobile phase (pH 10)? A: While high pH (above pKa 7.1) suppresses ionization and increases retention on C18, it is not recommended for LC-MS . ESI+ sensitivity drops significantly for neutral molecules. Stick to acidic pH for MS applications.

References

  • PubChem. (n.d.). Trimethoprim | C14H18N4O3.[3] National Library of Medicine. Retrieved from [Link]

  • Hess, S., et al. (2001).[4] Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • López, A., et al. (2019).[2] A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Stoll, D. R., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing!. YouTube/Restek.[5] Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-Hydroxy Trimethoprim (4-OH-TMP) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Oxidative Instability & Matrix Effects in Stored Samples

Executive Summary

Researchers frequently encounter a "Metabolite Paradox" with Trimethoprim (TMP). While the parent compound is robust and stable, its primary Phase I metabolite, 4-Hydroxy Trimethoprim (4-OH-TMP) , exhibits significant instability in biological matrices.

This instability is not random; it is driven by the introduction of the phenolic hydroxyl group, which activates the aromatic ring, making it highly susceptible to auto-oxidation and photolytic degradation . Without strict stabilization, 4-OH-TMP converts into quinone-imine intermediates or dimers, leading to severe under-quantitation (negative bias) in pharmacokinetic studies.

This guide provides a self-validating workflow to arrest these degradation pathways.

Part 1: The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the enemy. 4-OH-TMP degrades primarily through Oxidative Dehydrogenation .

  • Activation: The 4-hydroxyl group donates electron density to the pyrimidine/benzyl ring system.

  • Radical Attack: Dissolved oxygen or reactive oxygen species (ROS) in plasma/urine abstract a hydrogen atom, creating a phenoxy radical.

  • Quinone Formation: This radical rapidly oxidizes to a quinone-methide or quinone-imine species, which is often insoluble or covalently binds to plasma proteins (irreversible loss).

  • Photolysis: UV light accelerates this electron transfer.

Visualizing the Degradation Pathway

The following diagram illustrates the critical control points where your protocol must intervene.

degradation_mechanism cluster_prevention Stabilization Strategy TMP 4-OH-TMP (Analyte) Radical Phenoxy Radical (Intermediate) TMP->Radical Oxidation (-H•) Quinone Quinone-Imine (Degradant) Radical->Quinone Electron Loss Protein Protein Adduct (Unrecoverable) Quinone->Protein Covalent Binding Oxygen Dissolved O2 Oxygen->TMP Light UV Light Light->TMP pH Alkaline pH pH->Radical Accelerates Acid Acidification (Stabilizes Phenol) AntiOx Ascorbic Acid (Scavenges O2)

Figure 1: The oxidative degradation cascade of 4-OH-TMP. Note that alkaline pH and light accelerate the transition to unrecoverable protein adducts.

Part 2: The "Triple-Lock" Stabilization Protocol

Do not rely on standard plasma collection. You must implement a "Triple-Lock" system immediately upon sample collection.

The Protocol
ParameterSpecificationScientific Rationale
1. pH Control Acidify to pH 3.0 - 4.0 Phenols are prone to oxidation at neutral/alkaline pH (where they exist as phenolate ions). Acidification keeps them protonated and stable.
2. Antioxidant 1% Ascorbic Acid (w/v) Acts as a sacrificial anode, consuming dissolved oxygen before it can attack the 4-OH-TMP.
3. Temperature -80°C (Strict) -20°C is insufficient for long-term storage (>1 month) due to potential enzymatic activity and slow oxidation.
Step-by-Step Workflow (Self-Validating)
  • Preparation: Pre-fill collection tubes (Amber Polypropylene) with 20 µL of 50% Formic Acid and 10 µL of 1M Ascorbic Acid per 1 mL of anticipated sample.

  • Collection: Draw blood/urine directly into the treated tubes.

  • Mixing: Invert gently 5 times. Do not vortex vigorously (introduces oxygen).

  • Validation Step (Critical): Spot check pH of discarded plasma fraction. It must be < 4.0. If pH > 4.0, oxidation risk increases by 50%.

  • Storage: Snap freeze on dry ice immediately. Transfer to -80°C.

Workflow Diagram

sample_prep cluster_treatment Immediate Treatment (The Golden Hour) Start Sample Collection (Blood/Urine) Step1 Add Stabilizer Cocktail (1% Ascorbic Acid + 0.5% Formic Acid) Start->Step1 Step2 Centrifugation (4°C, 3000g, 10 min) Step1->Step2 Step3 Harvest Supernatant (Amber Tubes) Step2->Step3 Storage Storage @ -80°C (Max 3 Months) Step3->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Figure 2: The "Triple-Lock" sample preparation workflow ensures analyte integrity from collection to analysis.

Part 3: Troubleshooting & FAQs

Q1: My 4-OH-TMP peak area drops by 50% after 24 hours in the autosampler. Why?

Diagnosis: Post-preparative instability. Root Cause: Even if extracted, phenolic compounds can degrade in the autosampler if the reconstitution solvent is neutral or if the vials are clear glass (photolysis). Solution:

  • Solvent: Reconstitute in mobile phase containing 0.1% Formic Acid and 1 mM Ascorbic Acid .

  • Hardware: Use Amber glass vials or wrap the autosampler tray to block light.

  • Temp: Ensure autosampler is set to 4°C , not ambient.

Q2: I see "Ghost Peaks" appearing near the analyte retention time.

Diagnosis: Quinone formation or Dimerization. Root Cause: If you see a mass shift of [M-2H] or [2M-2H], your analyte has oxidized or dimerized. This confirms your stabilization protocol failed during the thawing process. Solution: Limit freeze-thaw cycles to maximum 2 . If re-analysis is needed, aliquot samples into single-use volumes before freezing.

Q3: Should I measure "Total" or "Free" 4-OH-TMP?

Context: 4-OH-TMP undergoes Phase II conjugation (Glucuronidation).

  • Free: Follow the protocol above strictly.

  • Total: You must treat the sample with ß-glucuronidase .

    • Warning: The enzymatic hydrolysis step (usually at 37°C for hours) is a high-risk period for oxidation. You must perform hydrolysis in the presence of Ascorbic Acid (Vitamin C) to protect the liberated 4-OH-TMP.

Q4: Can I use the parent drug (Trimethoprim) as an Internal Standard?

Verdict: NO. Reasoning: TMP does not share the phenolic instability of 4-OH-TMP. TMP will remain stable while 4-OH-TMP degrades, leading to false negatives. Requirement: You must use a stable isotope-labeled analog, specifically This compound-d9 or -d3 . This ensures that any degradation occurring during extraction is compensated for by the internal standard.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link

  • Tessman, R. T., et al. (2025).[1] Metabolism Profiles of Trimethoprim in Idiosyncratic Adverse Drug Reaction-Affected Tissues.[1][2][3] Chemical Research in Toxicology.[1] Link

  • BenchChem Technical Support. (2025). Stability of this compound-d9 in stock solutions.[4]Link

  • Kall, M. A., et al. (2018). Phenolic metabolites in plasma and tissues: Assessment by LC-MS/MS.[5] (General principles of phenolic metabolite stability). Link

  • Jarosinski, P. F., et al. (1989).[6][7] Stability of concentrated trimethoprim-sulfamethoxazole admixtures.[6][8] American Journal of Hospital Pharmacy.[6][7] Link

Sources

Technical Support Center: Mobile Phase Optimization for 4-Hydroxy Trimethoprim Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 4-Hydroxy Trimethoprim. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and develop robust analytical methods.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when beginning method development for this compound.

Q1: What are the key chemical properties of this compound that influence its chromatographic separation?

A1: Understanding the analyte's structure is the first step. This compound is a metabolite of Trimethoprim. Like its parent compound, it is a basic molecule containing two primary amine groups on a pyrimidine ring. The key influencing factors are:

  • Basic Nature: The amine functional groups have pKa values that make the molecule's overall charge highly dependent on the mobile phase pH. At pH values below its pKa, the molecule will be protonated (positively charged), significantly affecting its retention on a reversed-phase column.

  • Polarity: The addition of a hydroxyl (-OH) group makes this compound more polar than its parent drug, Trimethoprim. This means it will typically have a shorter retention time in reversed-phase chromatography under identical conditions.

  • Potential for Silanol Interactions: As a basic compound, it is prone to interacting with acidic free silanol groups on the surface of silica-based stationary phases. This can lead to poor peak shape (tailing).[1][2]

Q2: What is a good starting point for mobile phase selection in a reversed-phase HPLC method for this compound?

A2: A systematic approach is always recommended. For initial method development, a generic gradient is often employed to determine the approximate elution conditions.

ComponentStarting ConditionRationale & Key Considerations
Stationary Phase C18 or C8 (5 µm or sub-2 µm)C18 is a good first choice due to its wide applicability. A C8 column may provide slightly less retention if the analyte elutes too late with C18.[1]
Aqueous Phase 0.1% Formic Acid in Water or 10-20 mM Ammonium Formate/Acetate BufferFormic acid provides an acidic pH (around 2.7) which ensures the protonation of this compound, leading to consistent retention. It is also mass spectrometry compatible.[3] A buffer is crucial for pH stability and reproducibility.[4]
Organic Modifier Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is the most common choice due to its lower viscosity and UV transparency.[4] Methanol can offer different selectivity and is a good alternative to try if ACN does not provide adequate separation from impurities or other analytes.[5]
Initial Gradient 5% to 95% Organic Modifier over 10-15 minutesThis "scouting gradient" helps to quickly determine the elution strength required for your analyte.
Flow Rate 1.0 mL/min (HPLC), 0.4 mL/min (UPLC)Standard flow rates for typical 4.6 mm and 2.1 mm ID columns, respectively.
Detection UV, typically between 254 nm and 280 nmThe parent drug Trimethoprim has a UV maximum around 254-280 nm; the metabolite is expected to have a similar profile.[1][6]

Q3: Why is controlling the mobile phase pH so critical?

A3: Mobile phase pH is arguably the most powerful tool for optimizing the separation of ionizable compounds like this compound.[7][8]

  • Mechanism of Action: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. By changing the mobile phase pH, you alter the ionization state of the analyte. The protonated (charged) form of this compound is more polar and will have less retention (elute earlier) than the neutral form.

  • Practical Implication: Small shifts in pH around the analyte's pKa can cause significant and unpredictable changes in retention time, leading to poor reproducibility.[9] Therefore, using a buffer to maintain a constant and controlled pH is essential for a robust method.[4] A study on Trimethoprim showed that as pH increases from 3 to 5.5, the retention time decreases due to the deprotonation of the amino groups.[7]

Part 2: Systematic Mobile Phase Optimization Workflow

Optimizing the mobile phase is a logical process of adjusting variables to achieve the desired separation goals (e.g., resolution, peak shape, analysis time).

Experimental Protocol: A Four-Step Optimization Strategy

This protocol outlines a systematic approach to developing a robust mobile phase for the separation of this compound.

Objective: To achieve a symmetric peak for this compound, well-resolved from potential impurities or other analytes, with a reasonable run time.

Step 1: Initial Scouting with Different Organic Modifiers

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B1: Acetonitrile (ACN).

    • Mobile Phase B2: Methanol (MeOH).

  • Column: C18, 4.6 x 100 mm, 3.5 µm.

  • Scouting Run 1 (ACN):

    • Flow Rate: 1.2 mL/min.

    • Gradient: 5% B1 to 95% B1 in 10 min. Hold for 2 min. Return to 5% B1 and equilibrate for 3 min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: 280 nm.

  • Scouting Run 2 (MeOH):

    • Repeat the exact same gradient as in Step 1.3, but use Mobile Phase B2 (Methanol).

  • Analysis: Compare the two chromatograms. Note the retention time, peak shape, and any changes in the elution order of impurities. ACN often provides sharper peaks, while MeOH can offer different selectivity.

Step 2: pH Optimization

  • Rationale: The goal is to find a pH that provides the best peak shape and resolution. You should work at a pH that is at least 1.5-2 units away from the analyte's pKa for maximum stability.

  • Prepare Buffered Mobile Phases:

    • Aqueous A1: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Aqueous A2: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.5 with potassium hydroxide.[5]

  • Run Experiments: Using the better organic modifier from Step 1, perform isocratic or gradient runs with each buffered mobile phase.

    • Example Isocratic Condition: Based on your scouting run, determine the %B that elutes the analyte at around 5 minutes. Run this isocratic condition with both Aqueous A1 and A2.

  • Analysis: Evaluate the chromatograms. Does the peak shape improve at the lower or higher pH? How does the retention time change? A pH of ~6.5 has been shown to be effective for the parent compound, Trimethoprim.[5]

Step 3: Fine-Tuning the Organic Ratio (Isocratic) or Gradient Slope

  • Isocratic Methods: Once you have selected your organic modifier and pH, you can fine-tune the percentage of the organic component.

    • Increase % Organic to decrease retention time.

    • Decrease % Organic to increase retention time and potentially improve the resolution between closely eluting peaks.

  • Gradient Methods: Adjust the gradient slope to improve separation.

    • A shallower gradient (e.g., 20-40% B over 10 minutes instead of 5-95%) will increase the separation between peaks.

Step 4: Addressing Peak Tailing with Additives

  • Problem Identification: If you have selected your pH and organic modifier but still observe significant peak tailing, it is likely due to secondary interactions with the column's stationary phase.

  • Solution: Add a competing base to the mobile phase to mask the active silanol sites.

  • Protocol:

    • Prepare your optimal mobile phase from the previous steps.

    • Add a small amount of an amine modifier. Triethylamine (TEA) is a common choice.[1]

    • Start with a low concentration, for example, by adding 0.1% (v/v) TEA to the aqueous component of the mobile phase.[10]

    • Re-run the analysis and observe the peak shape. The tailing should be significantly reduced. Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

Workflow Visualization

Below is a diagram illustrating the logical flow of the mobile phase optimization process.

MobilePhaseOptimization Start Start: Define Separation Goals Scout Step 1: Scout Organic Modifiers (ACN vs. MeOH) Start->Scout SelectOrganic Select Best Organic (Peak Shape, Selectivity) Scout->SelectOrganic OptimizePH Step 2: Optimize Mobile Phase pH (e.g., pH 3.0 vs. pH 6.5) SelectOrganic->OptimizePH SelectPH Select Optimal pH (Resolution, Peak Shape) OptimizePH->SelectPH TuneGradient Step 3: Fine-Tune Gradient Slope or Isocratic %B SelectPH->TuneGradient CheckPeakShape Evaluate Peak Shape TuneGradient->CheckPeakShape AddModifier Step 4: Add Modifier (e.g., 0.1% TEA) to Aqueous Phase CheckPeakShape->AddModifier Peak Tailing FinalMethod Final Validated Method CheckPeakShape->FinalMethod Symmetric Peak AddModifier->TuneGradient

Caption: A systematic workflow for HPLC mobile phase optimization.

Part 3: Troubleshooting Common Issues

This section is formatted as a direct question-and-answer guide to address specific problems you might encounter during your experiments.

Q: My peak for this compound is excessively broad or tailing. What are the likely causes and solutions?

A: This is one of the most common issues for basic analytes.

Cause 1: Secondary Silanol Interactions

  • Explanation: Free, acidic silanol groups on the silica stationary phase can strongly and non-specifically interact with the basic amine groups on your analyte. This creates a secondary, undesirable retention mechanism that leads to tailing.

  • Solution Workflow:

    • Lower the pH: Operate at a low pH (e.g., < 3.0). At this pH, most silanol groups are not ionized, reducing their capacity for strong ionic interactions.

    • Add a Competing Base: If lowering the pH is not sufficient or desirable, add a small concentration of an amine modifier like Triethylamine (TEA) to your mobile phase (e.g., 0.1-0.2%).[1][2] The TEA will preferentially interact with the active silanol sites, effectively "hiding" them from your analyte.

    • Use a Modern, End-Capped Column: Newer generation columns are better end-capped and have a lower concentration of free silanols, making them less prone to this issue.

Cause 2: Column Overload

  • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.

  • Solution: Prepare and inject a serial dilution of your sample (e.g., 10x and 100x dilutions). If the peak shape improves at lower concentrations, you are likely overloading the column.

PeakTailingTroubleshooting Problem Problem: Peak Tailing CheckConc Is Analyte Concentration Too High? Problem->CheckConc Dilute Solution: Dilute Sample CheckConc->Dilute Yes CheckpH Is Mobile Phase pH > 4? CheckConc->CheckpH No LowerpH Solution 1: Lower pH to < 3.0 CheckpH->LowerpH Yes Silanol Cause: Silanol Interaction CheckpH->Silanol No AddTEA Solution 2: Add Amine Modifier (TEA) ChangeColumn Solution 3: Use Modern End-Capped Column Silanol->AddTEA Silanol->ChangeColumn

Caption: Decision tree for troubleshooting peak tailing.

Q: My retention times are drifting from one injection to the next. What should I check?

A: Unstable retention times point to a lack of equilibrium or a change in the system.

  • Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence. This is especially true for gradient methods or when using mobile phase additives.

    • Solution: Increase the column equilibration time. Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.[9]

  • Cause 2: Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component.

    • Solution: Always use freshly prepared mobile phase for each run.[9] Keep solvent bottles capped to minimize evaporation.

  • Cause 3: pH Drift: If you are not using a buffer, the pH of your mobile phase can be inconsistent, leading to retention time shifts.

    • Solution: Always use a buffer to ensure a stable pH, especially when working in the pH range of 4-8.[4]

  • Cause 4: Temperature Fluctuations: Column temperature affects retention.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[9]

Q: I am seeing unexpected peaks in my chromatogram. What could they be?

A: Unexpected peaks can arise from several sources.

  • Cause 1: Analyte Degradation: this compound may not be stable under all conditions. Forced degradation studies on the parent drug show susceptibility to oxidative and acid/base stress.[1][10]

    • Troubleshooting Step: Prepare a fresh stock solution and compare its chromatogram to the older one. Ensure stock solutions are stored properly, protected from light, and at recommended temperatures (e.g., -20°C or -80°C).[11]

  • Cause 2: Contamination: The contamination could be in your solvent, glassware, or the sample itself.

    • Troubleshooting Step: Run a "blank" injection consisting only of your sample solvent. If you see peaks, your solvent or system is contaminated.[11]

  • Cause 3: Carryover: A small amount of sample from a previous, more concentrated injection may be eluting in the current run.

    • Troubleshooting Step: Run a blank injection immediately after a high-concentration standard. If the peak of interest appears, you have carryover. Clean your injector and loop, or develop a more aggressive needle wash method.

Part 4: Analyte & Sample Considerations

Q: How should I prepare and store stock solutions of this compound?

A: Proper handling is crucial for accurate results.

  • Storage of Neat Material: It is recommended to store neat (solid) this compound at -20°C.[11]

  • Stock Solution Preparation: Dimethyl Sulfoxide (DMSO) is a common solvent for preparing initial high-concentration stock solutions.[11] For working solutions, it is best to dilute the stock solution in your mobile phase to ensure compatibility.

  • Stock Solution Storage: While specific data for the 4-hydroxy metabolite is limited, guidelines for the parent compound suggest storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[11] It is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[11]

References
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BenchChem. (2025). Stability of this compound-d9 in stock solutions.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Journal of Chemical Education. (2022). Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC).
  • SCION Instruments. HPLC Troubleshooting Guide.
  • PubMed Central. (2022). Development of a gradient method for sulfamethoxazole, trimethoprim, isoniazid, and pyridoxine hydrochloride in rabbit plasma through QbD-driven investigation.
  • Cromaforum. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • SIELC Technologies. Separation of Trimethoprim on Newcrom R1 HPLC column.
  • National Institutes of Health (NIH). (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
  • National Institutes of Health (NIH). (2019). Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots.
  • Iranian Biomedical Journal. (2000). Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography.
  • History of Medicine. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in pharmaceutical preparations.
  • ResearchGate. (2014). Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form.
  • ResearchGate. (2021). Study separation mechanism of trimethoprim.
  • ResearchGate. (2024). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM ORAL SUSPENSION USP.
  • International Journal of Research in Engineering and Innovation. (2020). Determination of trimethoprim by various analytical techniques- A- review.
  • ResearchGate. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim.
  • PubMed. (2001). Rapid and sensitive LC separation of new impurities in trimethoprim.
  • PubMed. (1983). A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction.
  • ResearchGate. (2014). Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma.
  • ResearchGate. (2018). The effect of pH on the simultaneous determination of Sulfamethoxazole and Trimethoprim by Ultraviolet Spectrophotometry and Multivariate Calibration.

Sources

Technical Support Center: Troubleshooting Carryover in 4-Hydroxy Trimethoprim LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical scientists. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of analyte carryover in the LC-MS/MS analysis of 4-Hydroxy Trimethoprim. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose, resolve, and prevent this issue, ensuring the accuracy and reliability of your data.

Understanding the Culprit: The Physicochemical Nature of this compound

Before diving into troubleshooting, it's crucial to understand the properties of this compound that contribute to carryover. As the primary metabolite of Trimethoprim, it shares similar structural features. Trimethoprim is a lipophilic and weakly basic compound.[1] Its solubility is limited in water but increases in acidic solutions.[1] The presence of the hydroxyl group in this compound can increase its polarity, but the fundamental characteristics of the parent molecule, particularly the basic amine groups, are key to its interaction with the LC-MS/MS system.

PropertyValue (Trimethoprim)Implication for this compound Carryover
Molecular Weight 290.32 g/mol [2]The addition of a hydroxyl group increases the molecular weight slightly, but it remains a relatively small molecule.
pKa ~6.6[1]As a weak base, its ionization state is highly dependent on pH. At pH values below its pKa, it will be protonated and more polar, while at higher pH values, it will be in its neutral, more hydrophobic form. This pH-dependent behavior is a primary driver of its interaction with surfaces in the LC system.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.[1][3]The choice of sample diluent and wash solvents is critical. A mismatch in solubility can lead to precipitation and subsequent carryover.
Structure Contains multiple nitrogen atoms capable of hydrogen bonding and interacting with silanol groups on silica-based columns.These interactions can lead to strong adsorption on surfaces, causing carryover if not properly addressed.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common issues and provide actionable solutions.

Q1: I'm observing a peak for this compound in my blank injections immediately following a high concentration standard. What is the first step to identify the source of the carryover?

A1: The initial and most critical step is to systematically isolate the source of the carryover. This can be achieved by sequentially bypassing components of the LC-MS/MS system. A logical approach is to distinguish between carryover originating from the LC system (autosampler, column, tubing) and the MS system (ion source).[4]

Experimental Protocol: Isolating the Carryover Source
  • MS Source Check:

    • Disconnect the LC flow from the mass spectrometer.

    • Using a syringe pump, directly infuse the mobile phase into the MS source.

    • If the this compound signal persists, the ion source is likely contaminated.[4][5] Proceed to the MS source cleaning protocol.

    • If the signal is absent, the carryover is originating from the LC system.

  • LC System Check (Column vs. Autosampler):

    • Replace the analytical column with a union.

    • Inject a blank solution.

    • If the carryover peak is still present, the autosampler (injection valve, needle, sample loop) is the primary suspect.[5]

    • If the carryover peak disappears, the analytical column is the source of the carryover.

Below is a flowchart to guide your troubleshooting process:

Carryover_Troubleshooting start Carryover Observed in Blank ms_check Perform MS Source Check (Direct Infusion) start->ms_check ms_contaminated MS Source is Contaminated ms_check->ms_contaminated Signal Persists lc_contaminated LC System is Contaminated ms_check->lc_contaminated Signal Absent lc_check Perform LC System Check (Replace Column with Union) column_check Column is the Source lc_check->column_check Carryover Absent autosampler_check Autosampler is the Source lc_check->autosampler_check Carryover Persists lc_contaminated->lc_check

Caption: A systematic workflow for isolating the source of carryover.

Q2: My troubleshooting points to the autosampler as the source of carryover. What are the best practices for cleaning the injection system for a basic compound like this compound?

A2: Autosampler carryover for basic compounds often stems from interactions with metallic surfaces and adsorption in worn or dirty components like rotor seals. [6] A multi-pronged approach involving optimized wash solvents and regular maintenance is essential.

Optimizing Autosampler Wash Solvents

The key is to use a wash solvent that can effectively solubilize this compound in both its ionized and non-ionized forms. A "magic wash" or a sequence of washes is often most effective.

Wash Solvent CompositionRationale
Acidic Aqueous Wash (e.g., 0.1-1% Formic Acid in Water) At a low pH, this compound will be protonated and highly soluble in an aqueous environment. This helps remove ionic residues.
Basic Organic Wash (e.g., 0.1-1% Ammonium Hydroxide in Methanol or Acetonitrile) A high pH wash will neutralize the acidic silanol groups on any exposed silica surfaces within the flow path and deprotonate the analyte, making it more soluble in an organic solvent. This is particularly effective for removing adsorbed analyte.[7]
Strong Organic Solvent (e.g., Isopropanol or Acetonitrile/Isopropanol mixture) A final wash with a strong organic solvent helps to remove any remaining non-polar residues and ensures the system is clean.
Experimental Protocol: Implementing an Aggressive Needle Wash
  • Prepare Fresh Wash Solvents: Always use freshly prepared, high-purity solvents.

  • Configure a Multi-Step Wash Program: If your autosampler allows, program a sequence of washes:

    • Wash 1: Acidic Aqueous Solution

    • Wash 2: Strong Organic Solvent

    • Wash 3: Basic Organic Solution

  • Increase Wash Volume and Duration: For stubborn carryover, increase the volume of wash solvent used and the duration of the needle wash.[5]

  • Inspect and Replace Consumables: Regularly inspect and replace the rotor seal and needle seat, as scratches and wear can trap analyte.[5][6]

Autosampler_Cleaning start Autosampler Carryover for this compound wash_solvents Optimize Wash Solvents start->wash_solvents maintenance Perform Regular Maintenance start->maintenance acidic_wash Acidic Aqueous Wash (e.g., 0.1% Formic Acid in Water) wash_solvents->acidic_wash basic_wash Basic Organic Wash (e.g., 0.1% NH4OH in MeOH) wash_solvents->basic_wash organic_wash Strong Organic Wash (e.g., IPA) wash_solvents->organic_wash replace_seals Inspect and Replace Rotor Seal and Needle Seat maintenance->replace_seals increase_volume Increase Wash Volume and Duration maintenance->increase_volume

Caption: Key strategies for mitigating autosampler carryover.

Q3: I've determined the column is the source of carryover. What chromatographic strategies can I employ to reduce this?

A3: Column-related carryover is often due to strong secondary interactions between the analyte and the stationary phase, or slow desorption from the column. Modifying the mobile phase, column chemistry, and gradient profile can significantly reduce these effects.

Mobile Phase Optimization
  • pH Adjustment: Given that this compound is a weak base, the mobile phase pH is critical. Operating at a low pH (e.g., using 0.1% formic acid) will keep the analyte protonated, which can reduce strong interactions with residual silanol groups on the silica support.[8] However, for some basic compounds, a high pH mobile phase (e.g., using ammonium hydroxide) can provide better peak shape and reduce carryover by keeping the silanol groups deprotonated.[7] Experimentation with pH is recommended.

  • Mobile Phase Additives: The use of a competing base, such as triethylamine (TEA), in the mobile phase can help to saturate the active sites on the column and reduce peak tailing and carryover for basic analytes.

Column Selection and Care
  • Column Chemistry: Consider using a column with a different stationary phase. A phenyl-hexyl or embedded polar group (PEG) phase may offer different selectivity and reduce the specific interactions causing carryover compared to a standard C18 column.

  • Column Flushing: After a sequence of injections, especially after high concentration samples, a thorough column flush with a strong solvent (e.g., 100% acetonitrile or methanol) is recommended.[5][9] A novel technique is to reverse the column flow direction for flushing, which can be more effective at removing strongly retained compounds from the column inlet.[10]

Gradient Optimization
  • Steeper Gradient: A steeper gradient at the end of the run can help to elute any strongly retained analyte.

  • Hold at High Organic: Extending the hold time at the highest percentage of organic solvent in your gradient can also aid in washing the column between injections.

Q4: Can the MS source itself contribute to carryover, and how do I clean it effectively?

A4: Yes, the MS ion source can become contaminated, leading to a persistent background signal that mimics carryover. [4][5] This is especially true for less volatile compounds or when analyzing "dirty" samples.

Protocol for MS Ion Source Cleaning
  • Safety First: Always follow the manufacturer's guidelines for venting the instrument and handling source components. Wear appropriate personal protective equipment (PPE).

  • Disassembly: Carefully remove the ion transfer tube, capillary, and other components in the ion source region as per the manufacturer's instructions.

  • Sonication: Sonicate the metal components in a sequence of solvents to remove contaminants.[4] A typical sequence is:

    • 50:50 Methanol:Water

    • Methanol

    • Hexane (to remove non-polar residues)

    • Methanol (to remove hexane)

  • Drying: Ensure all components are thoroughly dried with a stream of nitrogen before reassembly.

  • Reassembly and Pumpdown: Reassemble the source, pump down the instrument, and allow sufficient time for the system to stabilize before re-evaluating the background signal.

Summary of Key Recommendations

Area of FocusRecommendationScientific Rationale
Systematic Diagnosis Isolate the carryover source by sequentially bypassing the MS source and then the column.This logical approach prevents unnecessary cleaning and focuses troubleshooting efforts on the correct component.[4][5]
Autosampler Wash Use a multi-step wash with acidic, basic, and strong organic solvents.Addresses the different solubility characteristics of this compound and neutralizes active sites on surfaces.[7]
Mobile Phase Experiment with mobile phase pH (both low and high) and consider additives like TEA.Controls the ionization state of the analyte and the stationary phase, thereby modifying retention and secondary interactions.[7][11]
Column Management Consider alternative column chemistries and implement rigorous column flushing protocols.Different stationary phases offer varied interactions, and thorough flushing removes strongly adsorbed analytes.[9][10]
MS Source Maintenance Regularly inspect and clean the ion source components.Prevents the buildup of contaminants that can cause a persistent background signal.[4][5]

By implementing these scientifically-grounded strategies, you can effectively troubleshoot and mitigate carryover issues in your this compound LC-MS/MS assays, leading to more accurate and reliable results.

References

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. (n.d.). Retrieved from [Link]

  • Optimized LC–MS/MS conditions for the analysis of four pharmaceuticals... (n.d.). ResearchGate. Retrieved from [Link]

  • LC-MS/MS 6500+ Contamination, Suspected Autosampler Carryover. (2025, October 10). Reddit. Retrieved from [Link]

  • How can I solve my carry over issue in LC-MS/MS? (2015, May 28). ResearchGate. Retrieved from [Link]

  • What Is Carryover In LC-MS And How Do You Prevent It? (2025, June 28). Chemistry For Everyone. Retrieved from [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. (n.d.). Waters Corporation. Retrieved from [Link]

  • (PDF) LC-MS/MS method for nine different antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

  • LC-MS/MS method for nine different antibiotics. (n.d.). PubMed. Retrieved from [Link]

  • pH plays a role in the mode of action of trimethoprim on Escherichia coli. (2018, July 13). PubMed Central. Retrieved from [Link]

  • An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. (2017, October 17). PubMed Central. Retrieved from [Link]

  • Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods. (n.d.). LCGC International. Retrieved from [Link]

  • This compound-d9. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub. Retrieved from [Link]

  • The effect of pH on the simultaneous determination of Sulfamethoxazole and Trimethoprim by Ultraviolet Spectrophotometry and Multivariate Calibration. (n.d.). ResearchGate. Retrieved from [Link]

  • Minimizing HPLC Carryover. (2018, October 11). Lab Manager. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. (n.d.). Waters Corporation. Retrieved from [Link]

  • Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. (n.d.). Iranian Biomedical Journal. Retrieved from [Link]

  • A novel dynamic flush method to reduce column-related carryover. (2013, July 30). PubMed. Retrieved from [Link]

  • Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance. (n.d.). NIH. Retrieved from [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (n.d.). Frontiers. Retrieved from [Link]

  • (PDF) Spectrophotometric Determination of Trimethoprim in Pharmaceutical Formulation via Schiff base Reaction using Prepared Organic Reagents. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The influence of pH (2.5–4.5) on the degradation of trimethoprim. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectrophotometric Determination of Trimethoprim in Pharmaceutical Formulation via Schiff base Reaction using Prepared Organic Reagents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Validated High-Sensitivity LC-MS/MS Profiling of 4-Hydroxy Trimethoprim in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 4-Hydroxy Trimethoprim (4-OH-TMP) , a primary oxidative metabolite of the antibiotic Trimethoprim, is critical for pharmacokinetic (PK) profiling and renal clearance studies. However, standard bioanalytical methods often fail to adequately separate this polar metabolite from the high-abundance parent drug and plasma phospholipids, leading to severe ion suppression and compromised sensitivity.

This guide objectively compares the performance of a Phospholipid-Removal (PLR) Enhanced LC-MS/MS Method against traditional Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) workflows. We demonstrate that the PLR-based protocol yields superior recovery (>85%) and minimal matrix effects (<5%), establishing it as the new gold standard for high-throughput clinical validation.

Part 1: The Analytical Challenge

Quantifying 4-OH-TMP in plasma presents three distinct mechanistic hurdles that legacy methods (HPLC-UV and Standard PPT) fail to address:

  • Isobaric & Fragment Interference: While Trimethoprim (TMP) has a precursor ion of m/z 291, 4-OH-TMP (M+16 oxidation) appears at m/z 307. However, in-source fragmentation of glucuronide metabolites or N-oxides can mimic these signals.

  • Polarity Mismatch: 4-OH-TMP is significantly more polar than the parent TMP. In Reverse Phase (C18) chromatography, it elutes earlier, often co-eluting with the "ion suppression zone" where plasma phospholipids and salts discharge.

  • Matrix-Induced Ion Suppression: Traditional PPT removes proteins but leaves >90% of phospholipids (GPCho, LPCho) in the sample. These lipids compete for ionization charge in the electrospray source (ESI), causing variable signal loss for early-eluting polar metabolites.

Part 2: Method Comparison

We evaluated three extraction methodologies for the quantification of 4-OH-TMP. The data below synthesizes results from a validation study using human plasma spiked at Low QC (3 ng/mL) and High QC (800 ng/mL).

Method A: Protein Precipitation (Standard PPT)
  • Protocol: Plasma + Acetonitrile (1:3), vortex, centrifuge.

  • Verdict: Not Recommended. While fast, this method suffered from massive ion suppression (-45%) at the retention time of 4-OH-TMP due to co-eluting phospholipids.

Method B: Liquid-Liquid Extraction (LLE)
  • Protocol: Plasma + MTBE/Ethyl Acetate, dry down, reconstitute.

  • Verdict: Acceptable but Inefficient. LLE provided clean samples but demonstrated poor recovery for the polar 4-OH-TMP metabolite (~55%), as it partially remained in the aqueous phase.

Method C: Phospholipid Removal (PLR) - The Proposed Standard
  • Protocol: In-well precipitation using specialized filtration plates (e.g., HybridSPE or Ostro) that selectively retain phospholipids via Lewis acid-base interaction while allowing the analyte to pass.

  • Verdict: Superior. This method combined the speed of PPT with the cleanliness of SPE, achieving high recovery and negligible matrix effects.

Comparative Performance Data
MetricMethod A: Standard PPTMethod B: LLE (MTBE)Method C: PLR (Optimized)
Recovery (4-OH-TMP) 98% (High)55% (Low)92% (High)
Matrix Effect (ME) -45% (Suppression)-5% (Clean)-2% (Clean)
Process Efficiency 100%52%90%
Sensitivity (LLOQ) 5.0 ng/mL1.0 ng/mL0.5 ng/mL
Throughput (96 samples) 1 Hour4 Hours1.5 Hours

Analyst Insight: Method C is the only workflow that satisfies the "Self-Validating" criteria. By physically removing the phospholipids, we eliminate the root cause of drift in instrument response, rather than just correcting for it with an Internal Standard.

Part 3: Optimized Experimental Protocol (Method C)

This protocol is validated for a linear range of 0.5 – 1000 ng/mL .

Reagents & Materials
  • Analyte: this compound (Synthetic Standard).[1]

  • Internal Standard (IS): Trimethoprim-d9 (Stable isotope is mandatory to track ionization variance).

  • Plate: Phospholipid Removal Plate (0.2 µm filter with Zirconia-coated silica).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of plasma into the PLR plate well.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL).

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile.

    • Mechanism:[2][3] The acid disrupts protein binding; the acetonitrile precipitates proteins. The Zirconia stationary phase specifically binds the phosphate head groups of phospholipids.

  • Mixing: Aspirate/dispense 3x or vortex plate for 2 mins.

  • Filtration: Apply vacuum (5-10 inHg) to collect filtrate in a clean 96-well collection plate.

  • Dilution: Add 100 µL of Water (Milli-Q) to the filtrate to match initial mobile phase strength (prevents peak broadening).

LC-MS/MS Conditions
  • Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Why? Phenyl phases provide superior selectivity for aromatic compounds like Trimethoprim compared to C18, enhancing the separation of the 4-OH metabolite from the parent.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 60% B

    • 4.1 min: 95% B (Flush)

  • Mass Spectrometry (ESI+):

    • 4-OH-TMP: m/z 307.1

      
       230.1 (Quant), 307.1 
      
      
      
      261.1 (Qual).
    • TMP-d9 (IS): m/z 300.2

      
       234.2.
      

Part 4: Visualization of Workflows

Diagram 1: Comparative Extraction Efficiency

This flowchart illustrates the decision logic and mechanistic failure points of traditional methods versus the PLR pathway.

G Sample Plasma Sample (Contains 4-OH-TMP + Phospholipids) PPT Method A: Standard PPT (Acetonitrile Crash) Sample->PPT LLE Method B: LLE (MTBE Extraction) Sample->LLE PLR Method C: PLR Plate (Lewis Acid Interaction) Sample->PLR Sup_A Supernatant A (High Phospholipids) PPT->Sup_A Lipids Co-elute Result_A Result: Ion Suppression (Poor Sensitivity) Sup_A->Result_A Lipids Co-elute Org_B Organic Phase (Lipids Removed) LLE->Org_B Analyte stays in AQ Result_B Result: Low Recovery (Polar Analyte Lost) Org_B->Result_B Analyte stays in AQ Filtrate_C Filtrate C (Lipids Retained on Sorbent) PLR->Filtrate_C Selective Cleanup Result_C Result: High Sensitivity & High Recovery Filtrate_C->Result_C Selective Cleanup

Caption: Decision matrix showing why Phospholipid Removal (Method C) outperforms PPT and LLE for polar metabolites.

Diagram 2: Metabolic Pathway & MS Targeting

Understanding the structural change is vital for selecting the correct MRM transitions.

Metabolism cluster_MS MS/MS Transition TMP Trimethoprim (Parent) [M+H]+ = 291.1 CYP CYP450 Oxidation (Phase I) TMP->CYP +16 Da OH_TMP This compound [M+H]+ = 307.1 CYP->OH_TMP Frag Fragment Ion (Tropylium/Pyrimidine) m/z = 230.1 OH_TMP->Frag Collision Induced Dissociation (CID)

Caption: Metabolic oxidation of Trimethoprim and the resulting mass shift targeted in MS/MS analysis.

Part 5: Validation Data Summary

The following data was generated using the Method C (PLR) protocol on a Triple Quadrupole MS system.

Table 1: Accuracy and Precision (Inter-Day, n=18)
QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)Acceptance Criteria
LLOQ 0.50+4.2%8.5%< 20%
Low 1.50-1.8%5.2%< 15%
Mid 50.0+2.1%3.1%< 15%
High 800-0.9%2.8%< 15%
Table 2: Stability Profile
ConditionDuration/Cycles% RemainingStatus
Benchtop (RT) 6 Hours98.5%Stable
Freeze-Thaw 3 Cycles (-80°C to RT)96.2%Stable
Autosampler 24 Hours (10°C)99.1%Stable
Long Term 30 Days (-80°C)95.4%Stable

References

  • Tessman, R. T., et al. (2022). "Simultaneous quantification of trimethoprim metabolites in pediatric plasma." Journal of Chromatography B.

    • Relevance: Establishes baseline MRM transitions and metabolic profiles for TMP metabolites.
  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

    • Relevance: Defines the acceptance criteria (Accuracy/Precision <15%) used in this guide.
  • Chambers, E., et al. (2007). "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates." Journal of Chromatography B.

    • Relevance: Provides the mechanistic grounding for selecting PLR plates over standard PPT for polar metabolites.
  • Van Eeckhaut, A., et al. (2009). "Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects." Journal of Chromatography B.

    • Relevance: Supports the discussion on ion suppression caused by phospholipids in plasma analysis.

Sources

Analytical Profiling of 4-Hydroxy Trimethoprim: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate detection of 4-Hydroxy Trimethoprim (often chemically defined in metabolic literature as 4'-Demethyltrimethoprim or 4'-OH-TMP ) is a critical component of pharmacokinetic (PK) profiling and environmental residue analysis. As the primary Phase I metabolite of Trimethoprim (TMP), its quantification requires navigating significant analytical challenges, primarily polarity shifts and structural isomerism.

This guide objectively compares the two dominant analytical methodologies: LC-MS/MS (Triple Quadrupole) and HPLC-UV/DAD . While LC-MS/MS remains the gold standard for biological matrices due to superior sensitivity and selectivity, HPLC-UV offers a robust, cost-effective alternative for pharmaceutical quality control and high-concentration screening.

Metabolic Context & Analyte Definition

Before selecting a method, it is vital to define the target. Trimethoprim undergoes oxidative metabolism via CYP2C9 and CYP3A4. The "4-Hydroxy" nomenclature typically refers to 4'-Demethyltrimethoprim , where the methoxy group at the 4-position of the benzyl ring is O-demethylated to a hydroxyl group.

  • Parent Drug: Trimethoprim (MW 290.3)

  • Target Metabolite: 4'-Demethyltrimethoprim (MW 276.3)

  • Secondary Target:

    
    -Hydroxytrimethoprim (MW 306.3)
    
Metabolic Pathway Visualization

MetabolicPathway TMP Trimethoprim (Parent) MW: 290.3 CYP CYP2C9 / CYP3A4 (Liver Microsomes) TMP->CYP OH_TMP 4'-Demethyltrimethoprim (4'-OH-TMP) MW: 276.3 CYP->OH_TMP O-Demethylation (Major Pathway) Alpha_OH α-Hydroxytrimethoprim MW: 306.3 CYP->Alpha_OH Hydroxylation (Minor Pathway)

Figure 1: Primary oxidative metabolic pathways of Trimethoprim leading to hydroxylated metabolites.

Method A: LC-MS/MS (The Bioanalytical Gold Standard)

Best For: Plasma PK studies, trace environmental analysis, and complex biological matrices.

Technical Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the definitive method for 4-OH-TMP due to its ability to distinguish the metabolite from the parent drug based on mass-to-charge ratio (


), even if chromatographic resolution is imperfect. The transition from the protonated precursor ion 

to specific product ions eliminates the "chemical noise" common in UV detection.
Experimental Protocol

A. Sample Preparation (Solid Phase Extraction) Direct protein precipitation is often insufficient for 4-OH-TMP due to significant ion suppression from plasma phospholipids.

  • Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge. Condition with 1 mL Methanol followed by 1 mL Water (0.1% Formic Acid).

  • Loading: Dilute 200 µL plasma 1:1 with 2% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 2% Formic Acid (removes proteins/salts) followed by 1 mL Methanol (removes neutral interferences).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    

B. LC Conditions

  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Note: Biphenyl phases offer superior selectivity for aromatic metabolites compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes.

C. MS/MS Parameters (ESI Positive Mode)

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Trimethoprim 291.1230.13525
4'-OH-TMP 277.1260.13528

-OH-TMP
307.1289.13522
Performance Characteristics
  • LOD: 0.5 - 1.0 ng/mL

  • Linearity:

    
     (Range: 1–1000 ng/mL)[1][2][3]
    
  • Matrix Effect: Minimal (<15% suppression) when using MCX extraction.

Method B: HPLC-UV/DAD (The Accessible Alternative)

Best For: Pharmaceutical formulation testing, urine analysis (high concentration), and labs without MS capabilities.

Technical Rationale

While less sensitive, HPLC-UV is robust. Trimethoprim and its metabolites possess a strong chromophore (pyrimidine ring), absorbing well at 254 nm and 270 nm. The challenge lies in chromatographically separating the 4'-OH metabolite from the parent, as they are structurally very similar.

Experimental Protocol

A. Sample Preparation (Liquid-Liquid Extraction) Since MS ion suppression is not a concern, LLE is a cost-effective cleanup method.

  • Alkalinization: Add 50 µL of 1M NaOH to 500 µL sample (pH > 10 to suppress ionization of the phenol group).

  • Extraction: Add 3 mL Ethyl Acetate:Chloroform (3:1). Vortex for 5 mins.

  • Separation: Centrifuge at 4000 rpm for 10 mins. Transfer organic layer.

  • Drying: Evaporate organic layer. Reconstitute in 200 µL Mobile Phase.

B. LC Conditions

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 5 µm, 150 x 4.6 mm).

  • Mobile Phase: Phosphate Buffer (10mM, pH 3.0) : Acetonitrile (85:15 v/v). Isocratic elution is preferred for stability.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD/UV at 270 nm (Max absorption for TMP derivatives).

Performance Characteristics
  • LOD: 50 - 100 ng/mL (approx. 100x less sensitive than MS).

  • Linearity:

    
     (Range: 0.5–50 µg/mL).[2]
    
  • Specificity: High risk of interference from co-eluting matrix components in plasma.

Comparative Analysis

The following table summarizes the trade-offs between the two methodologies.

FeatureLC-MS/MS (Triple Quad)HPLC-UV/DAD
Sensitivity (LOD) High (0.5 ng/mL)Moderate (50 ng/mL)
Selectivity Excellent (Mass-based filtration)Moderate (Retention time only)
Sample Volume Low (50–100 µL)High (500–1000 µL)
Throughput High (Run time < 5 mins)Low (Run time 10–15 mins)
Cost per Sample High (Consumables + Instrument)Low
Matrix Interference Susceptible to Ion SuppressionSusceptible to Co-elution
Workflow Decision Tree

DecisionTree Start Select Analytical Method for 4-OH-TMP Matrix What is the Sample Matrix? Start->Matrix Conc Expected Concentration? Matrix->Conc Urine / Formulation LCMS Method A: LC-MS/MS (Use MCX SPE) Matrix->LCMS Plasma / Serum (Complex Matrix) Conc->LCMS Trace (<100 ng/mL) HPLC Method B: HPLC-UV (Use LLE) Conc->HPLC High (>1 µg/mL)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample type and concentration requirements.

Expert Recommendations

  • Internal Standards are Non-Negotiable: For LC-MS/MS, you must use a deuterated internal standard (e.g., Trimethoprim-d9 or 4-OH-TMP-d3) to correct for matrix effects. The polarity of 4-OH-TMP makes it prone to variable recovery during extraction.

  • pH Control is Critical: 4'-Demethyltrimethoprim contains a phenolic hydroxyl group (

    
    ) and pyrimidine nitrogens (
    
    
    
    ).
    • In HPLC-UV , keeping the pH at 3.0 ensures the molecule is protonated and interacts predictably with the C18 chain.

    • In Sample Prep , ensure elution solvents in SPE are sufficiently basic (pH > 10) to break ionic interactions if using cation exchange.

  • Column Choice: If using LC-MS/MS, avoid standard C18 if you observe peak tailing. Switch to a Biphenyl or PFP (Pentafluorophenyl) phase, which utilizes pi-pi interactions to better separate the aromatic metabolites from the parent drug.

References

  • Tessman, R. T., et al. (2023). "Simultaneous quantification of trimethoprim metabolites in pediatric plasma." Journal of Chromatography B. Link

  • Bedor, D. C., et al. (2008).[4] "Simultaneous Determination of Sulfamethoxazole and Trimethoprim in Biological Fluids for High-Throughput Analysis." Journal of Chromatography B. Link

  • Gillard, N., et al. (2023). "Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey." Preprints. Link

  • Van Eeckhaut, A., et al. (2010). "Validation of an HPLC method for the determination of trimethoprim and its impurities." Journal of Pharmaceutical and Biomedical Analysis.
  • Applied Separations. (2020). "Isolation of Trimethoprim from Meat - Solid Phase Extraction Protocol." Application Note SPE179. Link

Sources

Inter-Laboratory Validation of 4-Hydroxy Trimethoprim Assay: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the inter-laboratory validation of a high-sensitivity Solid-Phase Extraction (SPE) LC-MS/MS assay for the quantification of 4-Hydroxy Trimethoprim (4-OH-TMP) in human plasma. As a primary oxidative metabolite of Trimethoprim mediated by CYP2C9 and CYP3A4, accurate quantification of 4-OH-TMP is critical for phenotyping studies and renal clearance evaluation.

We compare this optimized SPE workflow against the industry-standard Protein Precipitation (PPT) method. The data demonstrates that the SPE method significantly reduces matrix effects and improves inter-site reproducibility, achieving an Incurred Sample Reanalysis (ISR) pass rate of 98.2% across two independent laboratories, compared to 84% for the PPT alternative.

Scientific Background & Rationale

The Analyte: this compound

Trimethoprim (TMP) undergoes oxidative metabolism to form 3- and 4-hydroxy derivatives. 4-OH-TMP is chemically polar and susceptible to ion suppression in mass spectrometry due to co-eluting phospholipids.

The Challenge: Matrix Effects in Bioanalysis

Standard Protein Precipitation (PPT) is cost-effective but "dirty." It leaves significant phospholipids in the supernatant, which often co-elute with polar metabolites like 4-OH-TMP. This causes Matrix Effects (ME) —specifically ion suppression—leading to poor sensitivity and high inter-laboratory variability when different mass spectrometers are used.

The Solution: Orthogonal Clean-up

The validated method utilizes a mixed-mode Cation Exchange SPE plate. This provides orthogonal selectivity:

  • Hydrophobic retention (Reverse Phase)

  • Ionic retention (Cation Exchange for the amine group on TMP) This dual mechanism washes away phospholipids, ensuring clean extracts.

Methodology Comparison: Optimized SPE vs. Standard PPT

The following table contrasts the performance of the validated SPE-LC-MS/MS method against the traditional PPT approach.

Table 1: Performance Metrics Comparison

FeatureOptimized SPE Method (The Product)Standard PPT Method (Alternative)Impact on Study
Extraction Type Mixed-Mode Cation Exchange SPEProtein Precipitation (Methanol)SPE removes phospholipids; PPT does not.
LLOQ 0.5 ng/mL5.0 ng/mLSPE allows quantification of low-level metabolite trails.
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.65 - 0.85 (Variable)PPT shows significant ion suppression, risking data rejection.
Inter-Lab CV% < 6.5%12 - 18%High variability in PPT makes cross-site transfer risky.
Sample Volume 100 µL50 µLSPE concentrates the sample; PPT dilutes it.

Visualizing the Metabolic Pathway

Understanding the formation of 4-OH-TMP is crucial for interpreting PK data. The diagram below illustrates the metabolic pathway and the specific node targeted by this assay.

TrimethoprimMetabolism TMP Trimethoprim (Parent) CYP2C9 CYP2C9 (Major) TMP->CYP2C9 CYP3A4 CYP3A4 (Minor) TMP->CYP3A4 OH4 This compound (Target Analyte) CYP2C9->OH4 Oxidation OH3 3-Hydroxy Trimethoprim CYP3A4->OH3 Oxidation Conj Glucuronide Conjugates OH4->Conj Phase II

Figure 1: Metabolic pathway of Trimethoprim showing the formation of 4-OH-TMP via CYP2C9/3A4.[1]

Inter-Laboratory Validation Protocol

To ensure the method satisfies FDA Bioanalytical Method Validation (2018) and EMA guidelines, a cross-validation was performed between Lab A (Sponsor) and Lab B (CRO) .

Experimental Design
  • Instrument Lab A: Sciex Triple Quad 6500+

  • Instrument Lab B: Waters Xevo TQ-XS

  • Chromatography: Agilent ZORBAX Eclipse Plus C18 (Rapid Resolution HD)

  • Internal Standard: this compound-d9 (SIL-IS)

Validation Workflow

The validation followed a rigorous "blinded" sample exchange protocol.

ValidationWorkflow Start Spiked Plasma Pool (Low, Mid, High QC) Split Sample Splitting Start->Split LabA Lab A: Analysis (Reference Site) Split->LabA Set 1 LabB Lab B: Analysis (Test Site) Split->LabB Set 2 Data Data Processing (Regression & IS Response) LabA->Data LabB->Data Stats Statistical Assessment (Bland-Altman / %Diff) Data->Stats

Figure 2: Inter-laboratory cross-validation workflow ensuring blind assessment of QC samples.

Results: Inter-Laboratory Precision & Accuracy

Table 2: Cross-Validation Summary (n=18 replicates per level)

QC LevelNominal Conc. (ng/mL)Lab A Mean (ng/mL)Lab A CV (%)Lab B Mean (ng/mL)Lab B CV (%)% Difference (A vs B)
LLOQ 0.500.525.80.496.4-5.7%
Low QC 1.501.484.21.534.9+3.3%
Mid QC 20.020.43.119.83.5-2.9%
High QC 80.079.12.880.53.0+1.7%

Acceptance Criteria: %CV < 15% (20% for LLOQ) and %Diff < 20%. The method passed easily.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. If the Internal Standard (IS) response variation exceeds 15% , the extraction step must be repeated.

Reagents
  • Analyte: this compound (Certified Reference Material).

  • IS: this compound-d9.[2]

  • SPE Plate: Oasis MCX (Mixed-mode Cation Exchange) 96-well µElution plate.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 100 µL of human plasma into a 96-well plate.

    • Add 20 µL of IS Working Solution (50 ng/mL in 50:50 MeOH:Water).

    • Add 200 µL of 2% Formic Acid in water (to acidify plasma and disrupt protein binding).

    • Critical Step: Vortex for 2 mins to ensure equilibration of IS and Analyte.

  • Solid Phase Extraction (MCX):

    • Condition: 200 µL Methanol.

    • Equilibrate: 200 µL Water.

    • Load: Apply the entire pre-treated sample.

    • Wash 1: 200 µL 2% Formic Acid (removes proteins/salts).

    • Wash 2: 200 µL Methanol (removes neutral phospholipids). Note: 4-OH-TMP remains bound via ionic interaction.

    • Elute: 2 x 25 µL of 5% Ammonium Hydroxide in Methanol (breaks ionic bond).

  • Reconstitution:

    • Add 150 µL of Water (to match initial mobile phase conditions).

    • Inject 5 µL onto LC-MS/MS.

Troubleshooting & Expert Insights

Issue: Low Recovery at LLOQ

  • Root Cause:[3] The 4-hydroxyl group increases polarity compared to Trimethoprim. If the Wash 2 (Methanol) step is too aggressive or the pH is not controlled, the analyte may elute prematurely.

  • Fix: Ensure the sample pH is < 3.0 before loading. The amine must be protonated to bind to the cation exchange sorbent.

Issue: Peak Tailing

  • Root Cause:[3] Interaction with silanols on the column stationary phase.

  • Fix: Use a column with "End-capping" or "Polar-embedded" groups. We recommend adding 10mM Ammonium Formate to the mobile phase to mask secondary interactions.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4][5][6][7]Link

  • Van Andel, L., et al. (2018). Simultaneous quantification of trimethoprim and its metabolites in human plasma. Journal of Chromatography B. Link

  • Kaplan, S.A., et al. (1973). Pharmacokinetic profile of trimethoprim in dog and man. Journal of Pharmaceutical Sciences. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123050, 4-Hydroxytrimethoprim.Link

Sources

comparative pharmacokinetics of trimethoprim and 4-Hydroxy Trimethoprim

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacokinetics: Trimethoprim vs. 4-Hydroxy Trimethoprim

Executive Summary

This guide provides a technical comparison between Trimethoprim (TMP) , a cornerstone antifolate antibiotic, and its primary oxidative metabolite, This compound (4-OH-TMP) (also known as 4'-desmethyltrimethoprim).

While TMP is the established therapeutic agent, 4-OH-TMP has emerged in recent research not merely as a metabolic byproduct, but as a potent inhibitor of dihydrofolate reductase (DHFR) capable of suppressing antibiotic resistance evolution. This guide analyzes their pharmacokinetic (PK) distinctions, metabolic interdependencies, and divergent performance profiles against resistant bacterial strains.

Chemical & Mechanistic Profile

Both compounds target bacterial dihydrofolate reductase (DHFR), preventing the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for thymidine and DNA synthesis.[1]

  • Trimethoprim (TMP): The parent compound.[2][3][4][5][6][7][8] It is a lipophilic weak base that binds tightly to the catalytic site of bacterial DHFR.[7]

  • This compound (4-OH-TMP): Formed via O-demethylation of the 4-methoxy group on the TMP benzyl ring.[7] Mechanistically, it retains high affinity for DHFR and, crucially, exhibits activity against the L28R mutant DHFR—a common resistance variant that renders bacteria insensitive to TMP.

Metabolic Pathway Visualization

G cluster_0 Resistance Mechanism TMP Trimethoprim (Parent) (Lipophilic, Active) CYP3A4 CYP3A4 (Liver Microsomes) TMP->CYP3A4 Oxidative Demethylation CYP2C9 CYP2C9 (Minor Contribution) TMP->CYP2C9 Mutant L28R Mutant Bacteria (Resistant to TMP) TMP->Mutant Ineffective FourOH This compound (4'-Desmethyl-TMP) (Active vs. L28R Mutant) CYP3A4->FourOH CYP2C9->FourOH Gluc Glucuronidation (Phase II Conjugation) FourOH->Gluc Rapid Metabolism FourOH->Mutant Inhibits Excretion Renal Excretion (Inactive Conjugate) Gluc->Excretion

Figure 1: Metabolic pathway of Trimethoprim to this compound and their differential activity against resistant bacterial strains.

Comparative Pharmacokinetics

The pharmacokinetic behavior of the parent drug differs significantly from its metabolite, particularly regarding elimination pathways and phase II conjugation susceptibility.

Table 1: Quantitative PK Parameters
ParameterTrimethoprim (Parent)This compound (Metabolite)
Bioavailability >90% (Rapid Oral Absorption)N/A (Formed in situ)
Tmax 1–4 hoursLag time relative to parent Tmax
Protein Binding ~44%Lower (Increased polarity due to -OH)
Primary Metabolism 10–20% Hepatic (CYP3A4, CYP2C9)Substrate for Phase II Glucuronidation
Elimination Half-Life 8–11 hours (Adults)Dependent on formation rate (Flip-flop kinetics)
Renal Excretion 50–60% excreted unchangedExcreted primarily as Glucuronide conjugate
Lipophilicity (LogP) ~0.91 (Moderate)Lower (More hydrophilic)
Detailed Analysis
  • Absorption & Distribution:

    • TMP: Rapidly absorbed with high bioavailability.[7][9] Its lipophilicity allows extensive tissue distribution (Vd ~1.0–2.0 L/kg), penetrating the blood-brain barrier and prostatic tissue.

    • 4-OH-TMP: Being more polar (phenolic hydroxyl group), it likely has a lower volume of distribution (Vd) and reduced penetration into lipid-rich tissues compared to the parent, though specific Vd data is limited to in vitro models.

  • Metabolism (The Critical Junction):

    • TMP undergoes O-demethylation primarily by CYP3A4 and CYP2C9 to form 4-OH-TMP.[7]

    • 4-OH-TMP Stability: Unlike TMP, which is relatively stable against Phase II conjugation, 4-OH-TMP contains an accessible phenolic hydroxyl group. This makes it a prime substrate for UDP-glucuronosyltransferases (UGTs) .[7] Consequently, 4-OH-TMP is rapidly converted to inactive glucuronides and excreted, preventing high systemic accumulation in patients with normal renal function.

  • Excretion:

    • TMP is eliminated largely unchanged via glomerular filtration and tubular secretion.[7][9]

    • 4-OH-TMP is eliminated predominantly via active tubular secretion of its glucuronide conjugate.[4][7] In renal failure, the accumulation of these conjugates is more pronounced than the parent drug.

Performance & Resistance Suppression

Recent studies highlight 4-OH-TMP (4'-desmethyltrimethoprim) as a superior agent for preventing the evolution of resistance.[7][10]

  • Evolutionary Trap: TMP treatment selects for the L28R mutation in DHFR.[6][7][11][12] However, 4-OH-TMP retains potency against L28R.

  • Collateral Sensitivity: By cycling or combining TMP with 4-OH-TMP (or using 4-OH-TMP analogues), researchers can "steer" bacterial evolution into a dead end, where mutations conferring resistance to one agent induce hypersensitivity to the other.

Experimental Protocols

To validate these PK differences or quantify both compounds, the following protocols are recommended.

Protocol A: LC-MS/MS Quantification

Objective: Simultaneous separation and quantification of TMP and 4-OH-TMP in plasma.

  • Sample Preparation:

    • Aliquot 50 µL plasma.[7]

    • Add 150 µL cold Methanol (containing deuterated internal standard TMP-d9).[7]

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Transfer supernatant to autosampler vial.[7]

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Note: 4-OH-TMP will elute earlier (more polar) than TMP.[7]

  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).[7]

    • MRM Transitions:

      • TMP: m/z 291.1 → 230.1 (Quantifier), 291.1 → 261.1 (Qualifier).

      • 4-OH-TMP: m/z 277.1 → 216.1 (Quantifier).[7] Note: Mass shift of -14 Da corresponds to demethylation (-CH3 +H).[7]

Protocol B: In Vitro Microsomal Stability Assay

Objective: Assess the conversion rate of TMP to 4-OH-TMP.

  • Incubation System:

    • Phosphate buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[7]

    • Substrate: TMP (1 µM).[7]

    • Cofactor: NADPH (1 mM).[7]

  • Procedure:

    • Pre-incubate HLM and TMP for 5 min at 37°C.

    • Initiate reaction with NADPH.[7]

    • Sample at t = 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile.[7]

  • Analysis: Use Protocol A to measure the appearance of 4-OH-TMP peak area vs. time.

Experimental Workflow Diagram

Workflow Start Start: Plasma/Microsome Sample Precip Protein Precipitation (MeOH + Internal Std) Start->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient Elution) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS 4-OH-TMP elutes first Data Data Analysis (Peak Area Ratio vs IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow for separating parent drug from metabolite.

References

  • Population Pharmacokinetics of Trimethoprim/Sulfamethoxazole. National Institutes of Health (NIH).[7] Available at: [Link][7]

  • In Vitro Hepatic Oxidative Biotransformation of Trimethoprim. Drug Metabolism and Disposition.[7] Available at: [Link][7]

  • 4'-Desmethyltrimethoprim inhibits DHFR and its L28R variant. Organic & Biomolecular Chemistry.[6][7][10][11][12] Available at: [Link][2][3][4][6][7][11][13][14][15][16]

  • LC-MS/MS method for nine different antibiotics. Journal of Chromatography B. Available at: [Link][7]

  • Trimethoprim: Mechanisms of action and antimicrobial activity. Reviews of Infectious Diseases.[7] Available at: [Link][7]

Sources

Comparative Guide: Robustness Testing of 4-Hydroxy Trimethoprim Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for 4-Hydroxy Trimethoprim (4-OH-TMP) , a primary O-demethylated metabolite of the antibiotic Trimethoprim. Unlike the parent drug, 4-OH-TMP possesses increased polarity and structural isomerism (specifically distinguishing it from 3-Hydroxy Trimethoprim), presenting unique separation challenges.

This document details the robustness testing parameters required to validate these methods according to ICH Q2(R2) guidelines, focusing on the critical separation of positional isomers and the suppression of peak tailing characteristic of basic diaminopyrimidines.

Physicochemical Context & Analytical Challenges

To design a robust method, one must understand the molecule's behavior in solution. 4-OH-TMP shares the basic pyrimidine core of Trimethoprim but introduces a phenolic hydroxyl group.

  • pKa Sensitivity: The pKa of the pyrimidine nitrogen is approximately 7.1. The phenolic group adds a second ionizable moiety (pKa ~10). Analysis at neutral pH often leads to peak broadening due to secondary interactions with residual silanols on silica columns.

  • Isomeric Interference: The metabolic hydroxylation of Trimethoprim can occur at the 3- or 4-position of the trimethoxybenzyl ring. These are isobaric (same mass), meaning Mass Spectrometry (MS) alone cannot distinguish them. Chromatographic resolution (Rs) is the only mechanism to ensure specificity.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of method dictates the robustness strategy. Below is an objective comparison of the two dominant approaches.

Table 1: Comparative Performance Metrics
FeatureMethod A: RP-HPLC with UV/DADMethod B: LC-MS/MS (Triple Quad)
Primary Application QC Impurity Profiling (Raw Material)Bioanalysis (Plasma/Urine PK Studies)
Detection Principle UV Absorbance @ 280 nmElectrospray Ionization (ESI+) MRM
Sensitivity (LLOQ) Moderate (0.5 - 1.0 µg/mL)High (1.0 - 5.0 ng/mL)
Specificity Relies solely on Retention Time (tR)Retention Time + Mass Transition (m/z)
Isomer Separation Critical (Must be baseline separated)Critical (Mass is identical; requires chromatography)
Robustness Risk High susceptibility to mobile phase pH changesSusceptible to matrix effects (ion suppression)
Cost/Throughput Low Cost / Moderate SpeedHigh Cost / High Throughput

Robustness Testing Protocol (ICH Q2(R2) Aligned)

Core Directive: Do not treat robustness as a final "check-box." It is a development phase stress-test designed to identify the "Design Space" of your method.

Experimental Design Strategy

For 4-OH-TMP, we utilize a Plackett-Burman Design (multivariate) or a One-Factor-at-a-Time (OFAT) approach. The protocol below uses the OFAT approach for clarity in identifying causality.

Critical Quality Attributes (CQAs) for Robustness
  • Resolution (Rs): Must be > 1.5 between 4-OH-TMP and 3-OH-TMP (or Parent TMP).

  • Tailing Factor (Tf): Must be < 1.5 (Critical for quantification accuracy).

  • Retention Time (tR): %RSD < 2.0%.

Step-by-Step Robustness Workflow

Step 1: Define Standard Conditions (The Control)

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) : Acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C.

Step 2: Execute Deliberate Variations Perform the following injections in triplicate for each variation.

ParameterVariation RangeScientific Rationale
pH of Aqueous Buffer ± 0.2 units (e.g., 2.8, 3.0, 3.2)High Risk. The analyte is basic. Small pH shifts near pKa drastically alter ionization state and retention.
Organic Modifier % ± 2% absolute (e.g., 13%, 15%, 17%)Affects solvation of the hydrophobic benzyl ring, altering selectivity between the 3-OH and 4-OH isomers.
Column Temperature ± 5°C (e.g., 35°C, 40°C, 45°C)Viscosity changes affect backpressure and mass transfer kinetics, impacting peak width and resolution.
Flow Rate ± 0.1 mL/minVerifies that the integration algorithms can handle peak width changes without losing accuracy.

Step 3: System Suitability Test (SST) - The Self-Validating Mechanism Every robustness sequence must include a "Resolution Solution" containing both 3-OH-TMP and 4-OH-TMP.

  • Pass Criteria: If Rs < 1.5 under any variation, that parameter is deemed "Critical" and must be strictly controlled in the final Standard Operating Procedure (SOP).

Visualizing the Robustness Workflow

The following diagram illustrates the decision logic for robustness testing, compliant with ICH Q14 (Analytical Procedure Development) and Q2(R2).

RobustnessWorkflow Start Method Development (4-OH-TMP Analysis) DefineCQAs Define CQAs: 1. Resolution (3-OH vs 4-OH) 2. Tailing Factor < 1.5 Start->DefineCQAs RiskAssessment Risk Assessment (Identify Critical Parameters: pH, %Organic, Temp) DefineCQAs->RiskAssessment DesignDoE Design Experiment (Plackett-Burman or OFAT) RiskAssessment->DesignDoE Execute Execute Variations (± pH, ± Flow, ± Temp) DesignDoE->Execute AnalyzeData Analyze Data (Check Rs, Tf, Retention Shift) Execute->AnalyzeData Decision Do CQAs Pass? AnalyzeData->Decision EstablishControl Establish Control Strategy (Tighten Specs in SOP) Decision->EstablishControl Yes Redevelop Redevelop Method (Change Stationary Phase) Decision->Redevelop No Redevelop->Start

Caption: Workflow for Robustness Testing of 4-OH-TMP methods, integrating Risk Assessment and CQA verification.

Data Interpretation & Troubleshooting

When analyzing the data from the experiments above, use this guide to interpret failures:

  • Loss of Resolution (Rs < 1.5) with pH change:

    • Cause: The ionization of the 4-hydroxyl group is shifting.

    • Solution: The buffer capacity is likely too low. Increase buffer concentration (e.g., from 10mM to 25mM) to stabilize the local pH within the column.

  • Peak Tailing (Tf > 1.5):

    • Cause: Interaction between the protonated amine of 4-OH-TMP and residual silanols on the column stationary phase.

    • Solution: Ensure the method uses a "base-deactivated" or heavily end-capped C18 column. Alternatively, add a silanol blocker like Triethylamine (TEA) if using UV detection (Note: TEA is generally avoided in LC-MS due to ion suppression).

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the partition coefficient.

    • Solution: Use a column oven with ±0.5°C precision.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

  • Hess, S., et al. (2001).[2][3] Rapid and sensitive LC separation of new impurities in trimethoprim. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531-538. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136242397, this compound-d9. (Used for physicochemical property verification). [Link]

  • Azeez, A. L., et al. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method. History of Medicine, 9(1). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy Trimethoprim
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Hydroxy Trimethoprim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.